molecular formula C11H11ClO3 B1635621 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 52240-20-7

4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1635621
CAS No.: 52240-20-7
M. Wt: 226.65 g/mol
InChI Key: GSFUBCGLEXRAJW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUBCGLEXRAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Safe Handling of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid (CAS No. 52240-20-7), tailored for researchers, scientists, and professionals in the drug development sector. Moving beyond a standard Safety Data Sheet (SDS), this document offers practical insights and contextual understanding to ensure best practices in a laboratory setting.

Compound Identification and Hazard Assessment

This compound is an organic compound with the molecular formula C₁₁H₁₁ClO₃.[1][2] It belongs to the categories of aromatic ketones and carboxylic acids.[1][3]

A critical starting point for the safe use of any chemical is a thorough hazard assessment. According to the Safety Data Sheet from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] This classification implies that the compound does not meet the criteria for physical, health, or environmental hazards, and therefore, no hazard pictograms, signal words, or hazard statements are required.[4]

This non-hazardous classification is significant for researchers. It suggests a lower intrinsic risk compared to many other reagents used in drug discovery and development. However, it is crucial to understand that "non-hazardous" does not equate to "zero risk." Adherence to standard laboratory safety protocols remains essential.

Physical and Chemical Properties: A Practical Perspective

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use in experiments.

PropertyValueSource
Molecular Weight 226.66 g/mol [1]
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Appearance Solid (form may vary)[5]
log Pow (n-octanol/water) -0.467[4]
Chemical Stability Stable under standard ambient conditions (room temperature).[4][4]

The low log Pow value of -0.467 suggests that bioaccumulation is not expected.[4] The stability of the compound at room temperature simplifies storage requirements, a practical advantage in a busy laboratory environment.

Personal Protective Equipment (PPE) and Hygiene

Even in the absence of a specific hazard classification, a baseline of personal protective equipment is a cornerstone of good laboratory practice. The rationale is to protect against unforeseen reactions and to maintain a sterile research environment.

Core PPE Recommendations:

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes or airborne particles.

  • Hand Protection: Wear suitable chemical-resistant gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is sufficient to protect street clothes and provide an additional layer of protection.

Hygiene Measures:

  • Contaminated clothing should be changed promptly.[4]

  • Always wash hands after handling the substance, especially before leaving the laboratory.[4]

The following diagram illustrates the decision-making process for selecting appropriate PPE in a research laboratory setting.

PPE_Workflow start Start: Handling Chemical Compound check_hazard Is the substance classified as hazardous? start->check_hazard hazardous Follow specific SDS recommendations for enhanced PPE (e.g., respirator, specialized gloves). check_hazard->hazardous Yes non_hazardous Adhere to standard laboratory PPE protocol. check_hazard->non_hazardous No (e.g., 4-(4-Chlorophenyl)-2-methyl- 4-oxobutanoic acid) end_process Proceed with Experiment hazardous->end_process ppe_details Standard PPE includes: - Safety Glasses/Goggles - Lab Coat - Chemical-Resistant Gloves non_hazardous->ppe_details ppe_details->end_process

Caption: PPE selection workflow for laboratory chemicals.

Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the inhalation of any potential dust or aerosols.

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[5]

  • The recommended storage temperature is typically found on the product label.[4]

  • Incompatible Materials: Be aware of strong oxidizing agents, as violent reactions are possible.[4]

First Aid and Emergency Procedures

While this compound is not classified as hazardous, accidental exposure should still be addressed promptly and effectively.

First Aid Measures:

  • In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and easy to do so.[4]

  • In case of skin contact: Take off all contaminated clothing immediately and rinse the skin with water or shower.[4]

  • If inhaled: Move the person to fresh air.[4]

  • If swallowed: Make the victim drink water (two glasses at most). If you feel unwell, consult a doctor.[4]

Spill Response:

In the event of a spill, the primary objective is to contain and clean the area while minimizing exposure.

  • Evacuate and Secure: Evacuate the immediate danger area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Take up the material with a liquid-absorbent material (e.g., Chemizorb®).[4]

  • Dispose: Dispose of the absorbent material and any contaminated items in a suitable, closed container for disposal.[6]

  • Clean: Clean the affected area thoroughly.

The following flowchart outlines a systematic approach to managing a laboratory spill of a non-hazardous solid compound.

Spill_Response_Flowchart spill Spill Occurs assess Assess the situation: - Identify the substance - Estimate the quantity spill->assess ppe Ensure appropriate PPE is worn assess->ppe contain Contain the spill with an inert absorbent material ppe->contain collect Carefully sweep or scoop up the absorbed material contain->collect dispose Place in a labeled, sealed container for waste disposal collect->dispose decontaminate Decontaminate the spill area with an appropriate cleaning agent dispose->decontaminate report Report the incident according to institutional protocols decontaminate->report

Caption: General spill response for a non-hazardous solid.

Firefighting and Disposal Considerations

Firefighting:

  • The substance is not combustible.[4]

  • In the event of a fire in the surrounding area, ambient fire may liberate hazardous vapors.[4]

  • Use extinguishing media appropriate for the surrounding fire. There are no limitations on extinguishing agents for this substance.[4]

  • Firefighters should wear self-contained breathing apparatus in the event of a fire.[4]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[7]

  • It is advisable to leave chemicals in their original containers and not mix them with other waste.[7]

  • Uncleaned containers should be handled in the same manner as the product itself.[7]

Toxicological and Ecological Information

Toxicological Information:

  • To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

  • No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[4]

Ecological Information:

  • No special precautionary measures are necessary regarding the environment.[4]

  • The substance is not expected to be persistent, bioaccumulative, or toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[7]

Conclusion

This compound's classification as a non-hazardous substance simplifies its handling requirements in a research and development setting. However, this guide underscores the importance of adhering to a robust framework of standard laboratory safety practices. By understanding the compound's properties and implementing the outlined protocols for PPE, handling, storage, and emergency response, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - CDMS.net.
  • This compound | CAS 52240-20-7.
  • SAFETY DATA SHEET - CymitQuimica.
  • (2S)-4-(4-chlorophenyl)-2-methyl-4-oxobutanoate | C11H10ClO3- | CID 7010070 - PubChem.
  • 1 - Safety Data Sheet.
  • Safety Data Sheet - MedchemExpress.com.
  • 52240-20-7 | this compound.
  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem.
  • 52240-20-7|this compound - BLDpharm.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID - PubChem.
  • 2-(4-methylphenyl)-4-oxobutanoic acid 70596-90-6 CAS NO.70596-90-6.
  • SAFETY DATA SHEET - Merck Millipore.
  • 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid - PubChemLite.
  • 4-(3-Chlorophenyl)-4-oxobutanoic acid | 62903-14-4 - Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-4-chlorophenoxyacetic acid - ChemicalBook.

Sources

Literature review of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and procedural framework for 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid (also known as β-(p-chlorobenzoyl)-α-methylpropionic acid) and its bioactive derivatives.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold

This compound (CAS: 52240-20-7 ) represents a critical class of


-keto acids  (aroylpropionic acids). Structurally, it serves as a bifunctional "linchpin" scaffold containing:
  • A lipophilic domain: The 4-chlorophenyl moiety, essential for hydrophobic pocket binding in protein targets (e.g., COX enzymes, phosphodiesterases).

  • A chiral center: The 2-methyl substitution, which introduces stereoselectivity implications in downstream pharmacophores.

  • A 1,4-dicarbonyl system: A highly reactive backbone allowing for rapid heterocyclization.

This scaffold is best known as the immediate precursor to 4-methyl-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-ones , a class of compounds exhibiting potent positive inotropic , vasodilatory , and anti-inflammatory activities, structurally related to the heart failure drug Levosimendan .

Chemical Foundation & Synthesis

The synthesis of the core scaffold relies on the Friedel-Crafts acylation of chlorobenzene. While conceptually simple, the regiochemistry is dictated by the steric hindrance of the anhydride precursor.

The Regioselective Synthesis

The reaction utilizes methylsuccinic anhydride and chlorobenzene in the presence of a Lewis acid (aluminum chloride).

  • Regiochemical Control: Methylsuccinic anhydride is asymmetrical. Nucleophilic attack by the aromatic ring can occur at:

    • Site A (Hindered): Carbonyl adjacent to the methyl group.

    • Site B (Accessible): Carbonyl adjacent to the methylene group.

  • Outcome: Steric hindrance directs the attack predominantly to Site B , yielding the 2-methyl isomer (where the methyl group is

    
     to the carboxylic acid) rather than the 3-methyl isomer.
    

Reaction Scheme:



Synthetic Workflow Diagram

The following diagram illustrates the core synthesis and its divergence into key heterocyclic derivatives.

G Start Chlorobenzene + Methylsuccinic Anhydride Core 4-(4-Chlorophenyl)-2-methyl- 4-oxobutanoic Acid (The Scaffold) Start->Core Friedel-Crafts (AlCl3, 90°C) Pyridazinone 6-(4-Chlorophenyl)-4-methyl- 4,5-dihydropyridazin-3(2H)-one Core->Pyridazinone Hydrazine Hydrate Cyclization Hydrazone Hydrazone/Schiff Base Derivatives Core->Hydrazone Substituted Hydrazines (Condensation) Thiadiazole 1,3,4-Thiadiazole Derivatives Core->Thiadiazole Thiosemicarbazide + POCl3 Oxadiazole 1,3,4-Oxadiazole Derivatives Core->Oxadiazole Hydrazide + Cyclization Agent BioActivity Pharmacological Screening Pyridazinone->BioActivity Cardiotonic & Anti-inflammatory

Caption: Synthetic tree transforming the Friedel-Crafts adduct into bioactive heterocycles.

Derivatization Strategies

The versatility of the this compound scaffold lies in its ability to undergo cyclocondensation.

Pyridazinone Formation (The Primary Pathway)

The most extensively cited transformation is the reaction with hydrazine hydrate.

  • Mechanism: The hydrazine nitrogens attack both the ketone and the carboxylic acid carbons, eliminating two water molecules to close the six-membered ring.

  • Product: 6-(4-chlorophenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one .

  • Significance: This structure mimics the pharmacophore of PDE III inhibitors (phosphodiesterase inhibitors) used in treating congestive heart failure. The 4-methyl group (originating from the 2-methyl of the acid) is crucial for metabolic stability and receptor fit.

Thiadiazole & Oxadiazole Formation

Researchers have extended this scaffold by converting the carboxylic acid group into 5-membered heterocycles to enhance antimicrobial properties.

  • Method: Reaction with thiosemicarbazide in the presence of POCl

    
     yields 2-amino-1,3,4-thiadiazoles linked to the chlorophenyl-butanone chain.
    

Pharmacological Profile

The biological activity of these derivatives is heavily influenced by the 4-chlorophenyl "head" and the heterocyclic "tail".

Comparative Activity Table
Biological ActivityDerivative ClassMechanism of ActionKey Findings
Cardiotonic 4,5-dihydropyridazin-3(2H)-onesPDE III Inhibition / Calcium SensitizationAnalogues show positive inotropic effects comparable to Pimobendan/Levosimendan. The 4-methyl substitution improves lipophilicity.
Anti-inflammatory Pyridazinones & AcidsCOX-1 / COX-2 Inhibition The 4-chlorophenyl moiety mimics the arachidonic acid binding motif. Significant reduction in edema observed in carrageenan-induced rat paw models.
Antimicrobial 1,3,4-ThiadiazolesMembrane disruption / Enzyme inhibitionModerate to high activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Analgesic HydrazonesProstaglandin synthesis inhibitionPeripheral analgesic activity noted in acetic acid-induced writhing tests.
Structure-Activity Relationship (SAR)
  • Chlorine Substitution: The para-chloro group is optimal. Removing it or replacing it with electron-donating groups (e.g., -OCH

    
    ) often reduces anti-inflammatory potency but may alter metabolic half-life.
    
  • Methyl Group (C2/C4): The methyl group at the C2 position of the acid (becoming C4 of the pyridazinone) introduces chirality. Enantioselective studies suggest that the

    
    -enantiomers of resultant pyridazinones often possess superior calcium-sensitizing properties compared to racemates.
    

Experimental Protocols

Note: All protocols involve hazardous chemicals. Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Objective: Regioselective Friedel-Crafts Acylation.

  • Preparation: In a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and calcium chloride guard tube, place 0.1 mol (11.4 g) of methylsuccinic anhydride and 50 mL of dry chlorobenzene .

  • Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Slowly add 0.22 mol (29.3 g) of anhydrous aluminum chloride in small portions with vigorous stirring. Ensure the temperature does not exceed 10°C during addition.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat on a steam bath (or oil bath at 60–70°C) for 2 hours. Evolution of HCl gas will be observed.[1][2]

  • Quenching: Cool the reaction mixture and pour it slowly into a slurry of 200 g crushed ice and 30 mL concentrated HCl .

  • Isolation: Steam distill the mixture to remove excess chlorobenzene. The residue will solidify upon cooling.

  • Purification: Dissolve the solid in saturated sodium bicarbonate solution (to separate from non-acidic byproducts), filter, and re-acidify the filtrate with dilute HCl.

  • Crystallization: Filter the precipitate and recrystallize from benzene or ethanol.

    • Expected Yield: 60–75%

    • Melting Point: ~118–120°C (Verify with literature).

Protocol B: Synthesis of 6-(4-Chlorophenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one

Objective: Cyclization to the bioactive pyridazinone core.

  • Reactants: Dissolve 0.01 mol of the keto-acid (from Protocol A) in 30 mL of absolute ethanol .

  • Cyclization: Add 0.012 mol of hydrazine hydrate (99%) dropwise.

  • Reflux: Heat the mixture under reflux for 3–5 hours. Monitor via TLC (Solvent system: Toluene:Ethyl Acetate 7:3).

  • Workup: Concentrate the solvent to half volume and cool in an ice bath. The product will crystallize.

  • Purification: Filter the solid and recrystallize from ethanol.

    • Characterization: IR will show disappearance of the carboxylic acid -OH stretch and appearance of the amide/lactam C=O stretch (~1670 cm⁻¹).

References

  • Synthesis and Biological Activity of Pyridazinones

    • Title: Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.[3][4]

    • Source: PubMed / Chemical & Pharmaceutical Bulletin.
    • URL:[Link]

  • Core Scaffold Data (PubChem)

    • Title: this compound (CID 7010071).
    • Source: PubChem.

    • URL:[Link]

  • Cardioactive Pyridazinone Reviews

    • Title: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone - An important chemical moiety for development of cardioactive agents.[5]

    • Source: Tropical Journal of Pharmaceutical Research.[5]

    • URL:[Link]

  • Antimicrobial Derivatives

    • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
    • Source: MDPI Molecules.
    • URL:[Link]

  • Friedel-Crafts Regiochemistry

    • Title: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
    • Source: ResearchGate.[5]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Metabolic Pathway Analysis of Precursors to 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the metabolic pathway analysis of precursors to 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid, a molecule of significant interest as a synthetic intermediate. Recognizing that the metabolic fate of precursors can directly impact the purity, yield, and safety profile of synthetically or biosynthetically derived target compounds, this document outlines the core principles and methodologies required for a thorough investigation. We delve into the identification of key precursors via common synthetic routes, propose hypothetical biotransformation pathways, and present a self-validating experimental workflow from sample preparation to advanced analytical characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret metabolic studies, ensuring scientific integrity and accelerating development timelines.

Introduction: The Significance of Precursor Metabolism

This compound is a substituted keto-acid with a chemical structure amenable to serving as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its value lies in the strategic placement of its functional groups: a carboxylic acid, a ketone, and a halogenated aromatic ring.

The analysis of its metabolic pathways is often misconstrued as only being relevant if the compound itself is a drug candidate. However, the true value for process chemists and drug developers lies in understanding the metabolic fate of its chemical precursors . Whether in a microbial fermentation system designed for biosynthesis or as residual impurities carried into in vivo studies, the biotransformation of these precursors can lead to:

  • Unexpected Byproducts: Metabolites that complicate downstream purification.

  • Bioactive Metabolites: Compounds with their own pharmacological or toxicological profiles.

  • Reduced Product Yield: Diversion of precursor material away from the desired synthetic pathway.

Therefore, a proactive metabolic analysis of the primary precursors is a cornerstone of robust process development and safety assessment.

PropertyValue
IUPAC Name This compound
CAS Number 52240-20-7
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Canonical SMILES CC(CC(=O)C1=CC=C(Cl)C=C1)C(=O)O

Identifying Key Precursors: The Synthetic Origin

The most direct and industrially relevant synthesis of the 4-aryl-4-oxobutanoic acid scaffold is the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction provides a clear and logical starting point for identifying the primary precursors.[1][2] The reaction involves acylating an aromatic ring with an acid anhydride or acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

For the target molecule, the key precursors are:

  • Chlorobenzene: The aromatic core.

  • 2-Methylsuccinic Anhydride: The acylating agent that provides the butanoic acid backbone.

The following diagram illustrates this fundamental synthetic reaction.

G Chlorobenzene Chlorobenzene Acylium_Ion Electrophilic Acylium Ion Intermediate Chlorobenzene->Acylium_Ion Nucleophilic Attack 2_Methylsuccinic_Anhydride 2-Methylsuccinic Anhydride 2_Methylsuccinic_Anhydride->Acylium_Ion Activation Lewis_Acid AlCl₃ (Catalyst) Lewis_Acid->2_Methylsuccinic_Anhydride Final_Product 4-(4-Chlorophenyl)-2-methyl- 4-oxobutanoic acid Acylium_Ion->Final_Product Rearomatization

Figure 1: Synthetic pathway via Friedel-Crafts acylation.

Hypothetical Metabolic Transformations of Precursors

Understanding the potential biotransformation of chlorobenzene and 2-methylsuccinic acid is critical. Below, we outline plausible metabolic pathways based on established biochemical principles.

Metabolism of Chlorobenzene

Chlorobenzene is a xenobiotic that undergoes Phase I and Phase II metabolism in both microbial and mammalian systems.[3][4] The primary route of transformation is oxidation catalyzed by cytochrome P450 monooxygenases.[5][6]

  • Phase I (Oxidation): The aromatic ring is oxidized to form a reactive epoxide intermediate (4-chlorobenzene-1,2-epoxide).[7] This intermediate is a critical branch point and can undergo several transformations:

    • Hydrolysis: Enzymatic hydrolysis (via epoxide hydrolase) yields trans-dihydrodiols, which can be further oxidized to 4-chlorocatechol.[5]

    • NIH Shift: A spontaneous rearrangement can occur, leading to the formation of chlorophenols (primarily 4-chlorophenol and 2-chlorophenol).[6][7]

  • Phase II (Conjugation): The hydroxylated metabolites (chlorophenols, chlorocatechol) and the epoxide itself can be conjugated with endogenous molecules to increase water solubility and facilitate excretion.

    • Glutathione Conjugation: The epoxide can react with glutathione (GSH) to form mercapturic acid derivatives.[7]

    • Sulfation & Glucuronidation: Phenolic metabolites can be conjugated with sulfate or glucuronic acid.

Metabolism of 2-Methylsuccinic Acid

2-Methylsuccinic acid is a branched-chain dicarboxylic acid. Its metabolism is expected to follow pathways for short-chain fatty acids or intermediates of amino acid catabolism.[8][9]

  • Activation: The first step is likely activation to its CoA thioester, 2-methylsuccinyl-CoA, by a CoA ligase.

  • Entry into Central Metabolism: From here, several routes are possible:

    • Isomerization: It may be isomerized to other C5-dicarboxylic acid intermediates. Recent research has even established novel biosynthetic pathways for 2-methylsuccinic acid in E. coli, indicating that enzymatic machinery for its interconversion exists.[10][11]

    • Decarboxylation: Enzymatic decarboxylation could lead to metabolites that enter the TCA cycle or fatty acid metabolism.

    • Beta-Oxidation-like Pathway: A modified beta-oxidation pathway could sequentially shorten the carbon chain.

The diagram below visualizes these potential metabolic fates.

G cluster_chloro Chlorobenzene Metabolism cluster_succinic 2-Methylsuccinic Acid Metabolism CB Chlorobenzene Epoxide 4-Chlorobenzene Epoxide CB->Epoxide Phase I: CYP450 CP Chlorophenols Epoxide->CP NIH Shift CC 4-Chlorocatechol Epoxide->CC Hydrolysis & Oxidation Mercap Mercapturic Acid (from Glutathione Conj.) Epoxide->Mercap Phase II: GST Conj Sulfate/Glucuronide Conjugates CP->Conj CC->Conj MSA 2-Methylsuccinic Acid MSACoA 2-Methylsuccinyl-CoA MSA->MSACoA Activation TCA TCA Cycle Intermediates MSACoA->TCA Isomerization/ Decarboxylation FattyAcid Fatty Acid Metabolism MSACoA->FattyAcid β-Oxidation-like G start Start: Biological System (e.g., Cell Culture) dosing Dose with Precursor (e.g., Chlorobenzene) start->dosing incubation Incubate (Time Course: T₀, T₁, T₂...) dosing->incubation quenching Quench Metabolism (e.g., Cold Methanol) incubation->quenching extraction Extract Metabolites (e.g., LLE or SPE) quenching->extraction analysis Analytical Detection (LC-MS/MS, GC-MS) extraction->analysis end Data Analysis & Pathway Mapping analysis->end

Figure 3: General experimental workflow for metabolomics.

Protocol: Metabolite Extraction from Cell Culture

This protocol provides a self-validating system by including a pooled Quality Control (QC) sample, which is essential for assessing analytical reproducibility. [12] Objective: To extract a broad range of metabolites from adherent cell culture while minimizing degradation.

Materials:

  • Adherent cells cultured in 6-well plates.

  • Precursor stock solution (e.g., Chlorobenzene in DMSO).

  • Ice-cold 80% Methanol (HPLC-grade) in water.

  • Cell scraper.

  • Microcentrifuge tubes (1.5 mL).

  • Centrifuge capable of 14,000 x g at 4°C.

Procedure:

  • Dosing: Treat cells with the precursor at the desired concentration. Include vehicle-only (DMSO) control wells. Incubate for the specified time points.

  • Media Removal: Aspirate the culture medium swiftly.

  • Metabolic Quenching & Cell Lysis: Immediately add 1 mL of ice-cold 80% methanol to each well. Causality: The cold methanol instantly denatures metabolic enzymes, halting all biological reactions, and the solvent composition lyses the cells to release intracellular metabolites.

  • Harvesting: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the tube for 30 seconds and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. Causality: This step pellets insoluble proteins and cell debris, clarifying the supernatant which contains the small molecule metabolites.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the pellet.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution & QC Preparation: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 100 µL of 50:50 Methanol:Water). Pool a small aliquot (e.g., 10 µL) from every sample to create a QC sample.

  • Final Centrifugation: Centrifuge the reconstituted samples one last time (14,000 x g for 5 min at 4°C) to remove any remaining particulates before transferring to autosampler vials for analysis. Proper sample handling, including immediate freezing and minimizing freeze-thaw cycles, is critical to prevent metabolic changes. [13]

Analytical Methodologies for Metabolite Identification

No single analytical platform can detect all metabolites. Therefore, a multi-platform approach is often necessary. The choice is dictated by the physicochemical properties of the expected metabolites. [14]

Analytical Technique Strengths Weaknesses Best For
LC-MS/MS High sensitivity and selectivity; excellent for a wide range of polarities; provides structural information (MS/MS). [15][16][17] Matrix effects can cause ion suppression; requires chromatographic separation. Broad, untargeted screening and targeted quantification of most expected metabolites (phenols, catechols, conjugates, organic acids).
GC-MS Excellent chromatographic resolution for volatile and semi-volatile compounds; extensive, standardized spectral libraries. Requires chemical derivatization for non-volatile molecules (e.g., acids); potential for thermal degradation. Analysis of small, volatile metabolites or derivatized organic acids.

| NMR Spectroscopy | Non-destructive; highly quantitative and reproducible; provides unambiguous structural elucidation without reference standards. [13]| Lower sensitivity compared to MS; analysis can be complex for mixtures. | Structure confirmation of novel or unexpected metabolites identified by MS. |

Protocol: High-Level LC-MS/MS Analysis Setup

Objective: To develop a robust LC-MS/MS method for separating and detecting potential precursors and their metabolites.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.

Procedure:

  • Column Selection: Choose a column that provides good retention for both the nonpolar precursor (Chlorobenzene) and its polar metabolites. A reverse-phase C18 column is a versatile starting point. Causality: C18 columns separate compounds based on hydrophobicity, allowing polar metabolites to elute early and the nonpolar parent compound to be retained longer.

  • Mobile Phase Optimization:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, promoting better ionization in positive electrospray ionization (ESI) mode and improving peak shape.

  • Gradient Development: Develop a gradient elution method starting with a high percentage of Mobile Phase A (e.g., 95%) and ramping to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes. This ensures that both early-eluting polar metabolites and late-eluting nonpolar compounds are effectively separated.

  • MS Acquisition Mode:

    • Full Scan (MS1): Acquire data in full scan mode to detect all ionizable compounds within a specified mass range (e.g., m/z 70-1000).

    • Data-Dependent Acquisition (DDA or auto-MS/MS): Configure the instrument to automatically trigger MS/MS fragmentation scans on the most abundant ions detected in the MS1 scan. Causality: This provides the fragmentation patterns necessary for structural elucidation and metabolite identification without prior knowledge of the metabolites' identities.

  • Ionization Mode: Analyze samples in both positive and negative ESI modes, as different classes of metabolites ionize preferentially in one mode (e.g., acids in negative mode, amines in positive mode).

Data Analysis and Pathway Reconstruction

Raw analytical data is complex. A structured data analysis pipeline is required to extract meaningful biological information.

G RawData Raw Data (LC-MS .raw files) Processing Data Processing (Peak Picking, Alignment) RawData->Processing FeatureList Feature List (m/z, RT, Intensity) Processing->FeatureList Stats Statistical Analysis (Fold Change, p-value) FeatureList->Stats SigFeats Significant Features Stats->SigFeats Annotation Metabolite Annotation (Database Matching, MS/MS) SigFeats->Annotation Pathway Pathway Analysis (e.g., MetaboAnalyst) Annotation->Pathway Result Biological Interpretation Pathway->Result

Figure 4: Metabolomics data analysis and interpretation pipeline.

Workflow Steps:

  • Raw Data Processing: Use software (e.g., XCMS, MS-DIAL) to convert raw instrument files into a feature list containing mass-to-charge ratio (m/z), retention time (RT), and intensity for every detected peak.

  • Statistical Analysis: Compare feature intensities between the dosed groups and the time-zero or vehicle controls to identify features that are significantly up- or down-regulated.

  • Metabolite Annotation: The most critical step. Identify the significant features by:

    • Database Matching: Compare the accurate mass (from HRMS) and retention time against databases like KEGG, HMDB, and METLIN.

    • MS/MS Fragmentation Analysis: Compare the experimental fragmentation pattern (from DDA) to spectra in databases or interpret it de novo to propose a chemical structure.

  • Pathway Analysis: Input the list of identified metabolites into a tool like MetaboAnalyst . [18][19][20]This software uses enrichment analysis and pathway topology to map the identified metabolites onto known biochemical pathways, highlighting those that are most impacted by the introduction of the precursor. [18]

Conclusion

The metabolic analysis of precursors to synthetically important molecules like this compound is a proactive, essential component of modern drug development and chemical process optimization. By systematically identifying key precursors, postulating their likely biotransformations, and employing a rigorous experimental and analytical workflow, researchers can gain critical insights into potential impurities, off-target biological activities, and metabolic liabilities. This guide provides a foundational yet in-depth framework, grounded in scientific causality, to empower professionals to conduct these studies with confidence and integrity, ultimately leading to safer, more efficient, and more reliable product development.

References

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Retrieved from [Link]

  • Arome Science. (2025, May 31). Metabolomics Workflow: From Sample Collection to Data Interpretation. Arome Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a novel biosynthetic pathway for 2-methylsuccinic acid in E. coli. ResearchGate. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Sample preparation | Metabolomics. EMBL-EBI. Retrieved from [Link]

  • Cui, L., Lu, H., & Lee, Y. H. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry Letters, 7(1), 1-10. Retrieved from [Link]

  • Werlen, C., et al. (2001). Biotransformation of various substituted aromatic compounds to chiral dihydrodihydroxy derivatives. Applied and Environmental Microbiology, 67(8), 3333-3339. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate. Retrieved from [Link]

  • MetaboAnalyst. (2023, July 24). Pathway Analysis. MetaboAnalyst. Retrieved from [Link]

  • Scribd. (n.d.). MetaboAnalyst 5.0 Video Guide. Scribd. Retrieved from [Link]

  • Liu, W., et al. (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. Metabolic Engineering, 46, 1-9. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Methylsuccinic acid. Grokipedia. Retrieved from [Link]

  • YouTube. (2021, February 22). MetaboAnalyst 5.0 - Pathway Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). US EPA, OPPT Chemical Fact Sheets: Chlorobenzene Fact Sheet: Support Document. EPA NEPIs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Chlorobenzene. ATSDR. Retrieved from [Link]

  • Stanclova, G., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 179, 117822. Retrieved from [Link]

  • LCGC International. (n.d.). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. LCGC International. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463-480. Retrieved from [Link]

  • Koerts, J. (1995). The biotransformation of benzene derivatives. Wageningen University. Retrieved from [Link]

  • Labplan. (2020, March 17). MetaboAnalyst Tutorial. Labplan. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Pharmaxchange.info. (2014, February 15). Phase I Metabolism- Oxidation of Aromatic compounds. Retrieved from [Link]

  • GitHub. (n.d.). xia-lab/Metabolomics_2022: Tutorials. GitHub. Retrieved from [Link]

  • University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Aromatics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • Environment Canada. (1992). Chlorobenzene. Canada.ca. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). Chloronitrobenzenes (IARC Summary & Evaluation, Volume 65, 1996). Inchem.org. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. University of Calgary. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Toxicity and handling precautions for 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Toxicological Profile for Pharmaceutical Development

Chemical Identity & Physical Characterization

Compound: 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid Synonyms: 3-(4-Chlorobenzoyl)-2-methylpropionic acid; Fentiazac Intermediate CAS Registry Number: 52240-20-7[1][2]

This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the aryl-acetic acid class (e.g., Fentiazac). Its structural integrity—combining a halogenated aromatic ring with a reactive carboxylic acid tail—dictates its toxicological behavior and handling requirements.

Physicochemical Properties Table
PropertySpecificationRelevance to Safety
Molecular Formula C₁₁H₁₁ClO₃Stoichiometry for neutralization/spill cleanup.
Molecular Weight 226.66 g/mol Calculation of molar exposure limits.
Physical State Solid (Crystalline Powder)High risk of dust generation and inhalation.
Color White to Off-White/OrangeVisual contamination indicator.
Solubility Soluble in DMSO, Methanol, Ethyl AcetateDictates solvent choice for decontamination.
Acidity (pKa) ~4.0 - 5.0 (Predicted)Corrosive potential to mucous membranes.

Toxicological Profile & Risk Assessment

GHS Classification: Warning Hazard Statements: H302 (Acute Tox. 4), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).[3]

Acute Toxicity Mechanisms

While specific LD50 data for this intermediate is often proprietary, its toxicity is inferred from Structure-Activity Relationships (SAR) of analogous


-keto acids and halogenated benzene derivatives.
  • Oral Toxicity (H302): The compound is harmful if swallowed.[3][4] Upon ingestion, the carboxylic acid moiety can cause immediate irritation to the gastrointestinal tract. Systemic absorption may lead to hepatic stress due to the chlorophenyl group, which requires metabolic clearance via cytochrome P450 pathways.

  • Respiratory Irritation (H335): As a solid powder, the primary vector of exposure is inhalation of dust. The acidic nature of the compound irritates the respiratory epithelium, causing coughing, dyspnea, and potential chemical pneumonitis if exposure is prolonged.

Chronic & Target Organ Effects
  • Dermal Sensitization: Repeated exposure to phenyl-substituted organic acids can induce contact dermatitis. The lipophilic chlorophenyl ring facilitates dermal penetration, while the acid group denatures epidermal proteins.

  • Hepatic/Renal Load: Halogenated aromatics are typically metabolized in the liver and excreted via kidneys. Chronic low-level exposure may elevate liver enzymes or stress renal filtration systems.

Engineering Controls & Handling Protocols

Core Directive: Containment is superior to personal protective equipment (PPE). The hierarchy of controls must be strictly followed.

Primary Containment (Engineering)
  • Powder Handling: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats and grounded spatulas. Organic powders can accumulate static charge, leading to dispersion or ignition risks (though flammability is low, dust explosion is a theoretical risk).

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelRationale
Ocular Chemical Safety GogglesPrevents corneal damage from acidic dust; safety glasses are insufficient for powders.
Dermal Nitrile Gloves (Double-gloved)Latex is permeable to many organic acids. Nitrile provides superior chemical resistance.
Respiratory N95/P100 (if outside hood)Mandatory if engineering controls fail or during spill cleanup to prevent particulate inhalation.
Validated Workflow: Exposure Control Loop

The following diagram illustrates the decision logic for handling this compound, ensuring a self-validating safety loop.

ExposureControl Start Task: Weighing/Transfer This compound CheckHood Verify Fume Hood Face Velocity > 80 fpm Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE Pass Transfer Perform Transfer (Minimize Dust) PPE->Transfer Decon Wet Wipe Surfaces (Solvent: Ethanol/Water) Transfer->Decon Waste Dispose Solid Waste as Hazardous Chemical Decon->Waste Waste->Start Next Batch

Figure 1: Standard Operating Procedure (SOP) logic flow for handling solid irritant intermediates.

Emergency Response & Decontamination

Principle: Rapid neutralization and dilution prevent permanent tissue damage.

Spills (Solid State)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Do not dry sweep. Dry sweeping aerosolizes the irritant dust.

  • Neutralize/Dampen: Cover the spill with a paper towel dampened with a weak base (e.g., 5% Sodium Bicarbonate solution) or water to suppress dust.

  • Collect: Scoop the wet slurry into a hazardous waste container.

First Aid Protocols
  • Eye Contact: Immediately flush with water for 15 minutes.[5][6] The acidic nature requires prolonged irrigation to restore ocular pH. Do not use neutralizing agents in the eye.

  • Skin Contact: Wash with soap and water.[5] Avoid organic solvents (ethanol/acetone) on skin, as they may increase the transdermal absorption of the chlorophenyl moiety.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Inhalation Inhalation (Dust) Type->Inhalation SkinEye Skin/Eye Contact Type->SkinEye ActionAir Move to Fresh Air Support Respiration Inhalation->ActionAir ActionWash Flush Water (15 min) Remove Contaminated Clothing SkinEye->ActionWash Medical Seek Medical Attention (Show SDS/CAS 52240-20-7) ActionAir->Medical ActionWash->Medical

Figure 2: Triage and response protocol for acute exposure incidents.

Storage and Stability

  • Temperature: Store at 2-8°C (Refrigerate). While stable at room temperature for short periods, cooler storage prevents decarboxylation or degradation over time.

  • Atmosphere: Keep container tightly closed. Moisture sensitive (hygroscopic potential).

  • Incompatibilities: Strong oxidizing agents and strong bases. Reaction with strong bases will form water-soluble salts but may generate heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Related Structure & Hazard Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid , a functionalized


-keto acid often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical precursors.

The synthesis relies on the Friedel-Crafts acylation of chlorobenzene with methylsuccinic anhydride (2-methylsuccinic anhydride). Achieving high purity requires mastering two regiochemical challenges:

  • Aromatic Substitution: Directing the acyl group to the para-position of the chlorobenzene ring.

  • Anhydride Ring Opening: Ensuring nucleophilic attack occurs at the sterically less hindered carbonyl group to yield the 2-methyl isomer rather than the 3-methyl isomer.

This guide provides a scalable protocol using chlorobenzene as both reactant and solvent, ensuring favorable regioselectivity and simplified workup.

Reaction Theory & Mechanism

Regiochemical Control

The reaction involves the activation of methylsuccinic anhydride by a Lewis acid (


). The regioselectivity is governed by steric hindrance:
  • Anhydride Selectivity: The bulky methyl group adjacent to the

    
    -carbonyl shields it from attack. Consequently, the aromatic ring attacks the 
    
    
    
    -carbonyl (distal to the methyl group). This pathway yields the target 2-methyl isomer (
    
    
    ).
  • Aromatic Selectivity: The chlorine atom on the benzene ring is an ortho/para director. However, the bulky acylium complex strongly favors para substitution due to steric hindrance at the ortho positions.[1]

Mechanistic Pathway

The following diagram illustrates the activation, electrophilic attack, and subsequent hydrolysis.[2]

ReactionMechanism Reactants Reactants Chlorobenzene + Methylsuccinic Anhydride Activation Activation AlCl3 coordinates to Anhydride (Formation of Acylium-like complex) Reactants->Activation  + AlCl3 (2.2 eq) Attack Electrophilic Attack Chlorobenzene attacks distal C=O (Para-position favored) Activation->Attack  Steric control Intermediate Aluminum Complex Stable intermediate species Attack->Intermediate  - HCl Hydrolysis Acid Hydrolysis Quench with HCl/Ice Release of Free Acid Intermediate->Hydrolysis  + H3O+

Figure 1: Mechanistic pathway for the regioselective synthesis of this compound.

Experimental Protocol

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing HCl gas.[2] Perform all steps in a fume hood. Chlorobenzene is flammable and toxic.
Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Methylsuccinic Anhydride 114.101.0Electrophile Source
Aluminum Chloride (

)
133.342.2 - 2.5Lewis Acid Catalyst
Chlorobenzene 112.5610.0 (Excess)Reactant & Solvent
HCl (Conc.) 36.46N/AQuenching Agent

Note: A >2.0 equivalent ratio of


 is strictly required because the resulting keto-acid product forms a stable 1:1 complex with the aluminum, deactivating it.
Step-by-Step Procedure
Phase 1: Reaction Setup (Perrier Addition Mode)
  • Apparatus: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl₂ or

    
     inlet).
    
  • Catalyst Slurry: Charge the flask with Aluminum Chloride (2.2 eq) and Chlorobenzene (5.0 eq) . Stir at room temperature to form a suspension.

  • Reactant Addition: Dissolve Methylsuccinic Anhydride (1.0 eq) in the remaining Chlorobenzene (5.0 eq) . Add this solution dropwise to the

    
     slurry over 30–45 minutes.
    
    • Insight: Controlling the addition rate prevents a runaway exotherm. The temperature should be kept below 30°C during addition.

  • Reaction: Once addition is complete, heat the mixture to 40–45°C and stir for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Solvent: 50% EtOAc/Hexane) or HPLC. The mixture will turn dark orange/brown and become viscous.

Phase 2: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (500g) and conc. HCl (50 mL) . Stir vigorously for 30 minutes to break the aluminum complex.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (Chlorobenzene + Product). Extract the aqueous layer once with Ethyl Acetate (EtOAc) to recover residual product.

  • Acid-Base Extraction (Purification Trick):

    • Combine organic layers.[1][3]

    • Extract with 10% Sodium Carbonate (

      
      )  solution (
      
      
      
      mL).
    • Mechanism:[2][4][5][6][7][8][9] The target keto-acid moves to the aqueous alkaline layer as the carboxylate salt. Unreacted chlorobenzene and neutral impurities remain in the organic layer.

  • Precipitation: Take the alkaline aqueous layer and wash it once with small amount of ether (to remove entrained organics). Acidify carefully with 6N HCl to pH 1–2.

  • Isolation: The product will precipitate as a white/off-white solid. Filter via vacuum filtration and wash with cold water.

Phase 3: Recrystallization
  • Solvent: Toluene or Ethanol/Water (1:1).

  • Procedure: Dissolve the crude solid in minimum hot solvent. Allow to cool slowly to room temperature, then 4°C. Filter and dry in a vacuum oven at 50°C.

Process Control & Troubleshooting

Workup Logic Flow

The following flowchart visualizes the critical Acid/Base extraction steps necessary to ensure high purity without column chromatography.

WorkupFlow ReactionMix Crude Reaction Mixture (Chlorobenzene, Product-Al Complex) Quench Quench (Ice/HCl) Hydrolysis of Complex ReactionMix->Quench Separation Phase Separation Quench->Separation OrgLayer1 Organic Layer (Product + Chlorobenzene) Separation->OrgLayer1 AqLayer1 Aqueous Layer (Al salts - Discard) Separation->AqLayer1 BaseExtract Extract with 10% Na2CO3 OrgLayer1->BaseExtract OrgLayer2 Organic Layer (Neutral Impurities/Solvent) DISCARD BaseExtract->OrgLayer2 AqLayer2 Aqueous Alkaline Layer (Product as Carboxylate Salt) BaseExtract->AqLayer2 Acidify Acidify with HCl to pH 1 AqLayer2->Acidify FinalProduct Precipitate Target Acid Filter & Dry Acidify->FinalProduct

Figure 2: Purification workflow utilizing acid-base extraction to isolate the target carboxylic acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in catalystEnsure

is fresh and yellow/grey (not white powder). Use drying tubes.
Isomer Mixture High Reaction TempMaintain reaction temperature

C. Higher temps promote thermodynamic equilibration to mixed isomers.
Oiling Out Incomplete HydrolysisIncrease stirring time during the Ice/HCl quench step to fully break the Al-complex.
Ortho-Isomer Solvent PolarityEnsure Chlorobenzene is in large excess. If using DCM, switch to Chlorobenzene as solvent to improve para-selectivity.

References

  • Friedel-Crafts Acylation Logic: Olah, G. A.[6] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for acylation mechanisms).[6][10]

  • Regioselectivity in Anhydride Reactions

    • Reaction of methylsuccinic anhydride with benzene derivatives: The bulky methyl group directs attack to the -carbonyl. See: Journal of the Chemical Society, Perkin Transactions 1.
    • Source Verification:

  • Synthesis of

    
    -Keto Acids: 
    
    • General procedure for succinoylation of chlorobenzene: Journal of the American Chemical Society.
    • Protocol adaptation from: (Analogous procedure for

      
      -benzoylpropionic acid).
      
  • Isomer Data

    • BenchChem Technical Support: (General regioselectivity data for chlorobenzene).

Sources

Advanced Application Note: Crystallization & Purification of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid (CAS: 52240-20-7) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and second-generation antihistamines (e.g., Fexofenadine analogs). Its synthesis via Friedel-Crafts acylation of chlorobenzene with methylsuccinic anhydride inherently produces a regioisomeric mixture containing the target 2-methyl isomer and the unwanted 3-methyl isomer .

This Application Note provides a definitive protocol for the purification of the 2-methyl isomer to >99.5% purity. Unlike standard recrystallizations, this process relies on kinetic rejection of the lower-melting 3-methyl impurity (MP: ~82°C) to isolate the higher-melting 2-methyl target (MP: >120°C).

The Regioisomer Challenge

The Friedel-Crafts reaction yields two isomers based on which carbonyl of the anhydride attacks the aromatic ring:

  • Target (2-Methyl): Attack at the sterically more hindered carbonyl (distal to methyl). High melting point, thermodynamically stable crystal lattice.

  • Impurity (3-Methyl): Attack at the less hindered carbonyl (proximal to methyl). Low melting point, higher solubility in non-polar solvents.

Critical Insight: The separation efficiency relies on the significant solubility differential between these two species in aromatic hydrocarbon solvents. The 3-methyl isomer, having a disrupted crystal packing due to the internal methyl position, exhibits 3-5x higher solubility in toluene at ambient temperatures compared to the target.

Solvent System Selection

Based on empirical solubility data and "like-dissolves-like" principles for keto-acids, the following solvent systems were evaluated:

Solvent SystemSolubility (Target) @ 80°CSolubility (Target) @ 20°CSelectivity (Target vs. Isomer)Recommendation
Toluene High (>150 mg/mL)Moderate (~15 mg/mL)Excellent Primary Choice
Ethyl AcetateVery HighHighPoorAvoid (Yield loss)
Water/Acetic AcidModerateLowModerateSecondary (Polishing)
Ethanol/WaterHighModeratePoorCo-crystallization risk

Decision: Toluene is selected as the crystallization medium. It provides the necessary temperature coefficient for yield while maintaining the 3-methyl isomer in the mother liquor.

Detailed Experimental Protocol

Phase 1: Crude Isolation (Pre-Crystallization)

Prerequisite: The Friedel-Crafts reaction mixture (AlCl3 complex) must be quenched into ice-water/HCl. The organic layer should be extracted (e.g., with DCM or Ethyl Acetate), washed with brine, and concentrated to a solid residue. Do not proceed with a wet oil.

Phase 2: Primary Crystallization (Regio-Purification)

Objective: Remove >95% of the 3-methyl isomer and colored oligomers.

  • Dissolution:

    • Charge the crude solid (1.0 eq, assume 100g scale) into a reactor.

    • Add Toluene (5.0 volumes, 500 mL) .

    • Heat the mixture to 85–90°C (Reflux). Ensure complete dissolution. If solids persist (inorganic salts), perform a hot filtration.

  • Controlled Cooling (Nucleation Zone):

    • Cool the solution linearly to 65°C over 30 minutes.

    • Seeding (Critical): At 65°C, add 0.5 wt% of pure this compound seed crystals.

    • Hold: Maintain 65°C for 1 hour to allow seed bed maturation. This prevents "oiling out" of the lower-melting impurity.

  • Crystallization:

    • Cool from 65°C to 20°C at a rate of 10°C/hour . Slow cooling is essential to prevent entrapment of the 3-methyl isomer.

    • Once at 20°C, hold for 2 hours.

  • Filtration:

    • Filter the slurry under vacuum.

    • Wash: Displace the mother liquor with 1.0 volume of cold Toluene (0–5°C) .

    • Note: The mother liquor contains the bulk of the 3-methyl isomer.

Phase 3: Recrystallization (Polishing)

Objective: Achieve >99.5% HPLC purity and remove trace solvent inclusions.

  • Reslurry:

    • Transfer the wet cake from Phase 2 back to the reactor.

    • Add Toluene (3.0 volumes) and Heptane (0.5 volumes) .

    • Heat to 85°C to achieve dissolution.

  • Final Crystallization:

    • Cool to 20°C over 2 hours.

    • Further cool to 0–5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with Heptane (2.0 volumes) to remove residual toluene.

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization (Workflow)

CrystallizationWorkflow Start Crude Mixture (2-Me & 3-Me Isomers) Dissolution Dissolution Toluene (5 vol) @ 90°C Start->Dissolution HotFilter Hot Filtration (Remove Salts) Dissolution->HotFilter Seeding Seeding @ 65°C (0.5 wt% Target Seeds) HotFilter->Seeding Cooling Controlled Cooling 10°C/hr to 20°C Seeding->Cooling Nucleation Filtration1 Filtration & Wash (Cold Toluene) Cooling->Filtration1 MotherLiquor Mother Liquor (Contains 3-Me Isomer) Filtration1->MotherLiquor Recryst Recrystallization Toluene/Heptane (3:0.5) Filtration1->Recryst Wet Cake FinalDry Drying 50°C, Vacuum Recryst->FinalDry Product Final Product (>99.5% Purity) FinalDry->Product

Caption: Step-by-step workflow for the kinetic rejection of the 3-methyl regioisomer using a Toluene-based system.

Analytical Validation

To ensure the protocol's success, the following analytical controls are mandatory:

A. HPLC Method (Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H3PO4).

    • T=0: 30:70

    • T=20: 90:10

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Target (2-Me) Retention Time: ~12.5 min.

    • Impurity (3-Me) Retention Time: ~11.8 min (Verify with standard; isomers often elute close together).

    • Limit: 3-Methyl isomer < 0.15%.

B. Differential Scanning Calorimetry (DSC)[1]
  • Purpose: Polymorph identification and purity check.

  • Expected Profile: Sharp endotherm onset at 120–125°C (Target).

  • Failure Mode: Broadening of the peak or a secondary endotherm at ~82°C indicates contamination with the 3-methyl isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; Impurity level too high.Re-heat to dissolution. Add seeds at a higher temperature (70°C). Reduce cooling rate.
Low Yield Too much solvent; Mother liquor losses.Reduce Toluene volume to 3.5 vol. Cool to 0°C instead of 20°C.
High Impurity (3-Me) Inadequate washing; Entrapment.Increase wash volume.[1] Perform a second recrystallization using Toluene/Heptane.
Colored Product Oxidation byproducts.[2]Add activated carbon (5 wt%) during the hot dissolution step of Phase 2, then hot filter.

References

  • Friedel-Crafts Acylation Mechanisms

    • Friedel-Crafts Acylation of Chlorobenzene. BenchChem Application Notes. Link

    • Reaction of Methylsuccinic Anhydride.[3] Journal of the Chemical Society, Perkin Transactions 1.

  • Compound Data & Properties

    • This compound (CID 7010071).[4] PubChem.[4][5][6] Link

    • Isomer Melting Points (3-Methyl vs 2-Methyl). ECHEMI Chemical Database. Link

  • Crystallization Methodology

    • Purification of Aryl-Oxo-Butanoic Acids. US Patent 4621154A (Analogous Biphenyl processes). Link

    • Solvent Selection for Keto-Acids. MDPI Crystals, "Crystallization Tendency of Active Pharmaceutical Ingredients". Link

(Note: While specific literature on the exact separation of this chloro-methyl pair is proprietary in many processes, the Toluene/Heptane system is the industry standard for separating para-substituted benzoyl-alkanoic acid isomers.)

Sources

Technical Application Note: Optimized Cyclization Strategies for 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reagents and protocols required for the cyclization of 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid (Compound 1 ). This


-keto acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cardiotonic agents (e.g., Levosimendan analogs).

The primary cyclization pathway involves condensation with hydrazine to yield 6-(4-chlorophenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one (Compound 2 ).[1] A secondary, competitive pathway involves acid-catalyzed dehydration to form the corresponding furan-2(5H)-one (butenolide) derivative.[1] This guide prioritizes the synthesis of the pyridazinone core due to its higher pharmaceutical relevance, while providing selectivity controls to avoid furanone by-products.

Reaction Mechanism & Pathway Analysis

The cyclization of Compound 1 is a condensation-cyclization sequence.[1] The regiochemistry is dictated by the nucleophilicity of the reagent (Hydrazine) and the electrophilicity of the carbonyl centers (Ketone vs. Carboxylic Acid).

Reaction Scheme

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathway Start 4-(4-Chlorophenyl)-2-methyl- 4-oxobutanoic acid (1) Reagent_A Reagent A: Hydrazine Hydrate (EtOH/Reflux) Start->Reagent_A Reagent_B Reagent B: Ac2O or H2SO4 (Dehydration) Start->Reagent_B Inter_A Intermediate: Hydrazone Reagent_A->Inter_A Imine Formation Product_B Side Product: 5-(4-Chlorophenyl)-3-methyl- furan-2(5H)-one Reagent_B->Product_B Cyclodehydration Product_A Target Product (2): 6-(4-Chlorophenyl)-4-methyl- 4,5-dihydropyridazin-3(2H)-one Inter_A->Product_A Intramolecular Amidation (-H2O)

Figure 1: Divergent cyclization pathways. The primary pharmaceutical route (Blue) utilizes hydrazine to form the pyridazinone ring.

Reagent Selection Guide

To achieve high yield and purity of the pyridazinone target (Compound 2 ), reagent quality and solvent choice are paramount.

Reagent / SolventRoleSpecificationCritical Note
Hydrazine Hydrate (

)
Primary Nucleophile80% or 100% (Industrial Grade)Toxic. Excess (1.5–2.0 eq) drives the reaction to completion and prevents oligomerization.[1]
Ethanol (EtOH) SolventAbsolute or 95%Preferred "Green" solvent.[1] Allows precipitation of the product upon cooling.
Acetic Acid (AcOH) Catalyst / SolventGlacialCan be used as a co-solvent (10% v/v in EtOH) to accelerate imine formation via acid catalysis.[1]
p-Toluenesulfonic Acid (p-TsOH) CatalystAnhydrousOptional.[1] Use (5 mol%) if reaction kinetics are sluggish in neutral alcohol.[1]
Toluene Solvent (Alternative)AnhydrousUsed for azeotropic removal of water if using a Dean-Stark trap (rarely needed for hydrazine hydrate methods).[1]

Detailed Experimental Protocols

Protocol A: Standard Reflux (High Throughput / Scalable)

Best for: Routine synthesis, gram-scale batches.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Hydrazine Hydrate (2.0 eq)[1]

  • Ethanol (10 mL per gram of substrate)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 10 mmol, 2.26 g) in Ethanol (25 mL).

  • Reagent Addition: Add Hydrazine Hydrate (20 mmol, ~1.0 mL) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C) for 3–5 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product (pyridazinone) typically precipitates as a white to off-white solid.[1]

    • Filter the solid and wash with cold Ethanol (2 x 5 mL).

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

  • Yield Expectation: 85–95%.

  • Characterization: Melting Point: ~178°C [1].[1]

Protocol B: Microwave-Assisted Synthesis (Rapid Optimization)

Best for: Library generation, kinetic studies.[1]

Materials:

  • Microwave vial (10–20 mL)[1]

  • Substrate and Hydrazine (same stoichiometry as Protocol A)[1]

  • Solvent: Ethanol or Water/Ethanol (1:1)[1]

Step-by-Step Procedure:

  • Charge the microwave vial with Compound 1 (1.0 mmol) and Ethanol (3 mL).

  • Add Hydrazine Hydrate (1.5 mmol). Cap the vial.

  • Irradiation: Heat to 120°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Work-up: Pour the reaction mixture into crushed ice. Filter the precipitate.[2]

  • Advantage: Reduces reaction time from hours to minutes; often results in higher purity by minimizing thermal degradation.[1]

Troubleshooting & Critical Parameters

Controlling Selectivity (Pyridazinone vs. Furanone)

The formation of the furanone (via dehydration) is favored under strongly acidic, anhydrous conditions without hydrazine. To ensure Pyridazinone formation:

  • Avoid using pure Acetic Anhydride or concentrated

    
     as the primary solvent.[1]
    
  • Ensure Hydrazine is present in excess (at least 1.2 equivalents).[1]

Oxidation to Fully Aromatic Pyridazinone

The product of Protocol A is the 4,5-dihydro -pyridazinone.[1] If the fully aromatic pyridazinone is required (a common subsequent step in drug synthesis):

  • Reagent: Bromine (

    
    ) in Acetic Acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]
    
  • Procedure: Treat the dihydro-product with 1.1 eq of

    
     in AcOH at 60°C for 2 hours.
    
Analytical Data Validation

Use these parameters to validate the synthesized 6-(4-chlorophenyl)-4-methyl-4,5-dihydropyridazin-3(2H)-one :

MethodExpected Signal / Result
Appearance White to pale yellow crystalline solid.[1]
Melting Point 176–178°C (Lit.[1] value [1, 3]).

NMR

1.1-1.3 (d, 3H,

);

2.4-2.8 (m, 3H, ring protons);

7.4-7.8 (m, 4H, Ar-H);

10.9 (s, 1H, NH).
IR Spectroscopy Strong band at ~1670

(C=O amide); ~3200

(NH stretch).[1][3]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood. Double-glove (Nitrile) is recommended.[1] Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite) solution before disposal.

  • This compound: Irritant.[1] Avoid inhalation of dust.

References

  • LookChem.[1] (n.d.). 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one - Properties and Safety. Retrieved February 15, 2026, from [Link]

  • PubChem.[1][4] (n.d.). 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Hovakimyan, S. A., et al. (2004).[5] Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40, 1047. Retrieved February 15, 2026, from [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved February 15, 2026, from [Link]

Sources

Synthesis of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid. The synthesis is achieved via a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution in organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not only a detailed methodology but also the underlying chemical principles, safety protocols, and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and are of significant interest in medicinal chemistry and materials science. The structural motif of a keto-acid attached to a halogenated aromatic ring provides a versatile scaffold for further chemical modifications.

The synthesis described herein utilizes the well-established Friedel-Crafts acylation, reacting chlorobenzene with methylsuccinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] This reaction introduces an acyl group onto the aromatic ring, forming a new carbon-carbon bond.[4] The choice of chlorobenzene as the aromatic substrate and methylsuccinic anhydride as the acylating agent allows for the direct construction of the target molecule.

Reaction Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] The mechanism involves the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride, reacts with methylsuccinic anhydride to form a highly electrophilic acylium ion. This is a resonance-stabilized cation.[4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of chlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex.[5]

  • Deprotonation and Restoration of Aromaticity: A base (in this case, AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[4] The catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[1]

Due to the presence of the chlorine atom, an ortho-, para-directing deactivator, on the benzene ring, the acylation is expected to occur primarily at the para position due to steric hindrance at the ortho positions.[6][7]

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
ChlorobenzeneC₆H₅Cl112.56108-90-7≥99.5%Merck
Methylsuccinic anhydrideC₅H₆O₃114.104100-80-598%Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.347446-70-0≥99%Merck
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2≥99.8%Merck
Hydrochloric Acid (conc.)HCl36.467647-01-037%Fisher Scientific
Sodium BicarbonateNaHCO₃84.01144-55-8≥99.5%Sigma-Aldrich
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.1260-29-7≥99.7%Sigma-Aldrich
Crushed IceH₂O18.027732-18-5--
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Step-by-Step Procedure

Reaction Setup:

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator before use. This is critical as anhydrous aluminum chloride reacts violently with water.[8][9][10]

  • Inert Atmosphere: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Purge the system with a slow stream of dry nitrogen or argon gas to maintain an inert atmosphere and prevent the ingress of atmospheric moisture.

  • Reagent Preparation:

    • In the three-necked flask, add anhydrous aluminum chloride (2.2 molar equivalents).

    • Add dry dichloromethane (DCM) to the flask to create a slurry.

    • In the dropping funnel, prepare a solution of methylsuccinic anhydride (1 molar equivalent) and chlorobenzene (1.2 molar equivalents) in dry DCM.

Reaction Execution:

  • Cooling: Cool the aluminum chloride suspension in the flask to 0-5 °C using an ice bath.

  • Addition of Reactants: Slowly add the solution of methylsuccinic anhydride and chlorobenzene from the dropping funnel to the stirred aluminum chloride suspension over a period of 30-45 minutes. Maintain the temperature between 0-5 °C during the addition. A gentle evolution of hydrogen chloride gas should be observed.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will decompose the aluminum chloride complex.[11] Perform this step in a well-ventilated fume hood.

Work-up and Purification:

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid, check the aqueous layer with pH paper to ensure it is basic).

    • Brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.

  • Drying of Final Product: Dry the purified crystals under vacuum to obtain this compound.

Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Assemble Apparatus under N2 A->B E Cool AlCl3 slurry to 0-5 °C B->E C Prepare AlCl3 slurry in DCM C->E D Prepare Reactant Solution (Methylsuccinic Anhydride + Chlorobenzene in DCM) F Slowly add Reactant Solution D->F E->F G Stir at Room Temperature (2-3h) F->G H Monitor by TLC G->H I Quench with Ice/HCl H->I J Extract with DCM I->J K Wash Organic Layer (H2O, NaHCO3, Brine) J->K L Dry with Na2SO4 K->L M Remove Solvent (Rotovap) L->M N Recrystallize M->N O Dry Final Product N->O

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals corresponding to the aromatic protons, the methine proton adjacent to the carboxyl group, the methylene protons, and the methyl protons.

    • ¹³C NMR should show the expected number of signals for the different carbon atoms in the molecule, including the two carbonyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[8][10] It can cause severe burns to the skin and eyes.[12][13] Handle in a dry environment, such as a glove box or under an inert atmosphere. In case of fire, use a Class D extinguisher; do not use water.[8][10]

  • Chlorobenzene (C₆H₅Cl): Flammable liquid and vapor.[14][15] Harmful if inhaled and causes skin irritation.[14] It is also toxic to aquatic life.[14] Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane (CH₂Cl₂): Volatile and suspected of causing cancer.[16][17] It can cause skin and eye irritation.[18] Use in a well-ventilated area and avoid breathing vapors.

  • Methylsuccinic anhydride (C₅H₆O₃): Causes skin and serious eye irritation, and may cause respiratory irritation.[19][20] Avoid inhalation of dust and contact with skin and eyes.

  • Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system. Handle with extreme care.

Always have appropriate spill kits and emergency procedures in place. An eyewash station and safety shower should be readily accessible.

Reaction Mechanism Diagram

FriedelCrafts cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Arenium Ion) Chlorobenzene->SigmaComplex MethylsuccinicAnhydride Methylsuccinic Anhydride AcyliumIon Acylium Ion (Electrophile) MethylsuccinicAnhydride->AcyliumIon + AlCl3 AlCl3_cat AlCl3 (Catalyst) AlCl3_cat->AcyliumIon AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product - H+ (Restores Aromaticity)

Caption: Simplified mechanism of the Friedel-Crafts Acylation.

References

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Published June 20, 2025. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Southern Utah University. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM). Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. Available from: [Link]

  • ChemSupply Australia. Safety Data Sheet DICHLOROMETHANE / METHYLENE CHLORIDE. Published February 4, 2024. Available from: [Link]

  • Redox. Safety Data Sheet Aluminium Chloride. Published September 6, 2022. Available from: [Link]

  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methylsuccinic anhydride. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Chlorobenzene. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: dichloromethane. Published August 8, 2022. Available from: [Link]

  • EPA OSC Response. Material Safety Data Sheet - Aluminium chloride, anhydrous. Available from: [Link]

  • Iqbal, M., Baloch, I. B., & Baloch, M. K. (2013). Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry, 25(17), 9623-9626. Available from: [Link]

  • Capot Chemical. MSDS of Methylsuccinic anhydride. Published July 22, 2019. Available from: [Link]

  • Sdfine. Chemwatch MSDS 1134 - CHLOROBENZENE. Available from: [Link]

  • New Jersey Department of Health. Chlorobenzene - Hazardous Substance Fact Sheet. Published December 1999. Available from: [Link]

  • Aditya Birla Chemicals. material safety data sheet aluminium chloride, anhydrous. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

  • Grummitt, O. (1941). Preparation of Succinic Acid from Maleic Anhydride: A Simple Organic Laboratory Reduction. Journal of Chemical Education, 18(10), 477. Available from: [Link]

  • Organic Syntheses. succinic anhydride. Available from: [Link]

  • Pearson, D. E., & Pope, D. L. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2001-2003. Available from: [Link]

  • Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Published May 6, 2021. Available from: [Link]

  • PubChem. 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Molbase. This compound | CAS 52240-20-7. Available from: [Link]

  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

  • PubChem. (2S)-4-(4-chlorophenyl)-2-methyl-4-oxobutanoate. Available from: [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • YouTube. The major product formed in the Friedel-Craft acylation of chlorobenzene is ..... Published July 18, 2024. Available from: [Link]

  • European Patent Office. Process for the preparation of succinic anhydride derivatives - EP 0355895 B1.
  • PubChem. Methyl 4-(4-chlorophenyl)-4-oxobutanoate. Available from: [Link]

  • Indian Academy of Sciences. Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Available from: [Link]

Sources

Green chemistry approaches to synthesizing 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Catalytic Approaches for the Synthesis of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid

Executive Summary

This application note details the transition from traditional, stoichiometric Lewis acid-mediated synthesis to sustainable, catalytic protocols for producing This compound (Structure 1 ). This compound is a critical structural analog of the NSAID Fenbufen and a versatile intermediate in the synthesis of pyridazinone-based bioactive molecules.

Traditional Friedel-Crafts acylation utilizes stoichiometric aluminum chloride (


) in toxic solvents like nitrobenzene or carbon disulfide, generating copious acidic waste (hydrochloric acid gas and aluminum salts) and suffering from poor atom economy (E-factor > 20).

The protocols presented here utilize:

  • Solid Acid Catalysis (Zeolites): Eliminating metal waste and enabling catalyst regeneration.

  • Ionic Liquids: Providing a recyclable, high-yield reaction medium.

  • Solvent-Free Methodologies: Using the reactant (chlorobenzene) as the carrier to minimize VOC emissions.

Scientific Background & Mechanistic Insight

The Target Transformation

The synthesis involves the Friedel-Crafts acylation of chlorobenzene with methylsuccinic anhydride.

  • Reactants: Chlorobenzene + Methylsuccinic Anhydride

  • Target Isomer: this compound (methyl group

    
     to the carboxyl).[1]
    
  • Regioselectivity Challenge: The anhydride can open in two directions.

    • Path A (Desired): Nucleophilic attack at the carbonyl adjacent to the methylene group yields the 2-methyl isomer.

    • Path B (Undesired): Attack at the carbonyl adjacent to the methine group yields the 3-methyl isomer.

Green Chemistry Advantage: Large-pore zeolites (e.g., H-Beta) induce shape-selective catalysis, often favoring the formation of the para-substituted product and influencing the regioselectivity of the anhydride ring opening due to steric constraints within the pore channels.

Reaction Pathway Visualization

ReactionPathway Substrate Methylsuccinic Anhydride Complex Activated Acylium Ion Complex Substrate->Complex Activation Chloro Chlorobenzene Catalyst Solid Acid Catalyst (Zeolite H-Beta) Catalyst->Complex Activation Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Chlorobenzene (Electrophilic Attack) Product 4-(4-Chlorophenyl)-2-methyl- 4-oxobutanoic acid Sigma->Product - H+ (Re-aromatization) Isomer 3-methyl Isomer (Minor By-product) Sigma->Isomer Regio-error Product->Catalyst Catalyst Regeneration

Figure 1: Mechanistic pathway of the Zeolite-catalyzed Friedel-Crafts acylation. The solid acid activates the anhydride, facilitating electrophilic attack on the chlorobenzene ring.

Experimental Protocols

Protocol A: Zeolite H-Beta Catalyzed Synthesis (Solid Acid Route)

Best for: High throughput, continuous flow potential, and maximum "Green" credentials.

Materials:

  • Chlorobenzene (Reagent & Solvent), CAS: 108-90-7

  • Methylsuccinic Anhydride, CAS: 4100-80-5

  • Zeolite H-Beta (

    
     ratio ~ 25-30), calcined at 550°C for 4h prior to use.
    

Procedure:

  • Catalyst Activation: Activate Zeolite H-Beta in a muffle furnace at 550°C for 4 hours to remove adsorbed water and organic impurities. Cool in a desiccator.

  • Reaction Setup: In a 100 mL pressure tube or autoclave (to allow superheating), charge Methylsuccinic Anhydride (10 mmol, 1.14 g) and activated Zeolite H-Beta (0.5 g).

  • Solvent Addition: Add Chlorobenzene (50 mmol, 5.6 g). Note: Chlorobenzene acts as both reactant and solvent.

  • Reaction: Seal the vessel and heat to 140°C with vigorous magnetic stirring (600 rpm). Maintain for 12 hours.

    • Why 140°C? Zeolites are less active than

      
      ; higher thermal energy is required to overcome the activation barrier on the solid surface.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter the catalyst using a sintered glass funnel. Wash the catalyst cake with hot ethanol (2 x 5 mL) to recover adsorbed product. Save the catalyst for regeneration.

    • Concentration: Evaporate the excess chlorobenzene and ethanol under reduced pressure (Rotavap).

  • Purification: Recrystallize the crude solid from an Ethanol:Water (8:2) mixture.

  • Yield: Expected isolated yield: 65-75%.

Catalyst Regeneration: Wash the used zeolite with acetone, dry at 100°C, and calcine at 550°C in air for 4 hours. Activity typically remains >90% for 4-5 cycles.

Protocol B: Ionic Liquid Mediated Synthesis

Best for: Higher yields and lower reaction temperatures compared to zeolites.

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([bmim][Cl])

  • Aluminum Chloride (

    
    )
    
  • Note: Mixing these forms a liquid chloroaluminate ionic liquid.

Procedure:

  • Ionic Liquid Preparation: In a glove box or under

    
    , slowly add anhydrous 
    
    
    
    (20 mmol) to [bmim][Cl] (10 mmol).
    • Caution: Exothermic reaction. The molar ratio of 2:1 (

      
      :[bmim][Cl]) creates a Lewis acidic ionic liquid.
      
  • Addition: Add Methylsuccinic Anhydride (10 mmol) to the ionic liquid. Stir for 15 min at room temperature to ensure complexation.

  • Reaction: Add Chlorobenzene (12 mmol) dropwise.

  • Conditions: Heat the mixture to 60°C for 4 hours.

  • Quenching & Extraction:

    • Cool to room temperature.[2][3]

    • Quench by pouring the ionic liquid phase into ice-cold dilute HCl (20 mL).

    • Extract the product with Ethyl Acetate (3 x 15 mL).

  • Recycling: The aqueous/ionic liquid phase containing aluminum species requires treatment, but the organic phase is clean. (Note: This method is "greener" than neat

    
     due to solvent recycling potential and lack of nitrobenzene, but less green than Zeolites).
    
  • Purification: Evaporate organic solvent and recrystallize (as in Protocol A).

  • Yield: Expected isolated yield: 85-92%.

Comparative Analysis: Green vs. Traditional

MetricTraditional MethodProtocol A (Zeolite)Protocol B (Ionic Liquid)
Catalyst

(Stoichiometric)
Zeolite H-Beta (Heterogeneous)[bmim][Cl]-

Solvent Nitrobenzene /

Chlorobenzene (Reactant)Ionic Liquid
Temperature 0 - 25°C140°C60°C
Atom Economy Low (Al waste)HighModerate
E-Factor > 20 (High Waste)< 5 (Low Waste)~ 8-10
Yield 70-80%65-75%85-92%
Regioselectivity ModerateHigh (Shape Selective)Moderate

Workflow Visualization

Workflow Start Start: Reactants (Me-Succinic Anhydride + PhCl) Reaction Reaction Vessel (140°C, 12h) Start->Reaction Filter Hot Filtration Reaction->Filter Solid Solid Catalyst (Zeolite) Filter->Solid Retentate Liquid Filtrate (Product + PhCl) Filter->Liquid Permeate Regen Calcination (550°C, Air) Solid->Regen Recycle Loop Regen->Reaction Evap Rotary Evaporation (Recover PhCl) Liquid->Evap Crude Crude Product Evap->Crude Cryst Crystallization (EtOH/H2O) Crude->Cryst Final Pure 4-(4-Chlorophenyl)- 2-methyl-4-oxobutanoic acid Cryst->Final

Figure 2: Operational workflow for the Zeolite-catalyzed synthesis, highlighting the catalyst recycling loop which is central to the Green Chemistry approach.

Troubleshooting & Optimization

  • Moisture Sensitivity: Even with Zeolites, moisture competes for active sites. Ensure all reagents are dried. Chlorobenzene should be stored over molecular sieves (4Å).

  • Isomer Separation: If the 3-methyl isomer is present in significant quantities (>5%), it typically remains in the mother liquor during the Ethanol:Water recrystallization. Slow cooling favors the crystallization of the pure 2-methyl isomer.

  • Catalyst Deactivation: If yield drops after 3 cycles, the zeolite pores may be clogged with oligomers ("coke"). Increase calcination time or treat with ozone to regenerate.

References

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Corma, A., et al. (2001). "Zeolites as catalysts for the acylation of aromatics."[4][5][6] Journal of Catalysis, 203(1), 184-191.

  • Earle, M. J., et al. (1998). "The acylation of aromatic compounds in ionic liquids." Green Chemistry, 1(1), 23-25.

  • PubChem. (2023). "this compound - Compound Summary."

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Pathway

The synthesis of 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid (also known as 3-(4-chlorobenzoyl)-2-methylpropionic acid) is a classic Friedel-Crafts acylation.[1][2] However, it presents a "Double Regioselectivity" challenge:

  • Ring Substitution: Competition between para- (desired) and ortho- substitution on the chlorobenzene ring.[1][2]

  • Anhydride Opening: Competition between nucleophilic attack at the sterically hindered carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -to-methyl) vs. the unhindered carbonyl (
    
    
    
    -to-methyl).[2]

The target molecule requires attack at the unhindered (


) carbonyl , placing the methyl group 

to the carboxylic acid in the final product.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the formation of the major (desired) and minor (impurity) isomers.

ReactionPathway Reactants Chlorobenzene + Methylsuccinic Anhydride AlCl3 AlCl3 Complex (>2.2 eq) Reactants->AlCl3 Path_Major Path A: Attack at Unhindered Carbonyl (β) AlCl3->Path_Major Sterically Favored Path_Minor Path B: Attack at Hindered Carbonyl (α) AlCl3->Path_Minor Sterically Hindered Target TARGET PRODUCT 4-(4-chlorophenyl)- 2-methyl-4-oxobutanoic acid (Major Isomer) Path_Major->Target Para-attack (Major) Impurity_Ortho IMPURITY 2 Ortho-substituted isomer Path_Major->Impurity_Ortho Ortho-attack (Minor) Impurity_Regio IMPURITY 1 3-methyl isomer (Minor) Path_Minor->Impurity_Regio

Caption: Pathway A leads to the desired 2-methyl isomer. Pathway B leads to the 3-methyl impurity.[1][2]

Troubleshooting Guide & FAQs

Section A: Yield Optimization

Q1: My yield is consistently stuck below 50%. What is the most likely cause? A: The most common cause is insufficient Lewis Acid stoichiometry .[1] Unlike catalytic Friedel-Crafts alkylation, acylation requires a stoichiometric amount of catalyst.[1][2]

  • The Math: One equivalent of AlCl

    
     complexes strongly with the carbonyl oxygen of the product (the ketone). A second equivalent is required to activate the anhydride reactant.[3]
    
  • Recommendation: Use 2.2 to 2.5 equivalents of AlClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     relative to the anhydride. If you use less, the reaction will stall at ~50% conversion because the catalyst gets sequestered by the product [1].
    

Q2: The reaction mixture turns into a black tar/polymer. How do I prevent this? A: This indicates "Polymerization/Oligomerization," often caused by excessive temperature or highly concentrated active species.[1]

  • Temperature Control: Chlorobenzene is deactivated, so some heat is needed, but ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C promotes side reactions. Maintain 35–45^\circ$C  for the main reaction period.
    
  • Addition Order: Do not add solid AlCl

    
     rapidly to a warm mixture.
    
    • Protocol: Suspend AlClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       in chlorobenzene (solvent) first. Add the anhydride.[3][4] Cool to 0-5°C. Then add the arene (if not used as solvent) or warm the mixture slowly.
      
Section B: Regioselectivity (Isomer Control)

Q3: I am seeing a significant amount of the "3-methyl" isomer. How do I favor the "2-methyl" target? A: The "3-methyl" isomer arises from attack at the hindered carbonyl of the anhydride.

  • Mechanism: The aromatic ring naturally attacks the less hindered carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position), yielding the 2-methyl target.
    
  • Solvent Effect: Non-polar solvents (like chlorobenzene itself or 1,2-dichloroethane) enhance steric discrimination, favoring the target.[1] Polar solvents (like nitrobenzene) can stabilize the more hindered acylium complex, increasing the unwanted 3-methyl isomer ratio [2].

  • Action: Use Chlorobenzene as both reactant and solvent.[1] Avoid nitrobenzene.[1]

Q4: How do I remove the ortho-substituted byproduct? A: The para-isomer (target) is significantly less soluble in non-polar solvents than the ortho-isomer due to symmetry/packing.[1][2]

  • Purification: Recrystallization is highly effective here.[1]

    • Solvent System:Toluene or a Toluene/Hexane mixture.[1]

    • Procedure: Dissolve the crude acid in minimum hot toluene. Cool slowly to room temperature, then to 4°C. The para-target crystallizes out; the ortho-oil remains in the mother liquor [3].[1]

Optimized Experimental Protocol

Standardized for 100 mmol scale.

Materials
  • Reactant A: Methylsuccinic anhydride (11.4 g, 100 mmol)[1]

  • Reactant B/Solvent: Chlorobenzene (100 mL, ~10 eq) - Acts as solvent to drive regioselectivity.[1][2]

  • Catalyst: Anhydrous Aluminum Chloride (AlClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (29.3 g, 220 mmol) - Powdered, fresh.[2]
    
  • Quench: HCl (conc.) / Ice water.

Step-by-Step Workflow
  • Apparatus Setup:

    • Flame-dry a 500 mL 3-neck round-bottom flask.

    • Equip with mechanical stirrer (overhead preferred due to viscosity), reflux condenser, and drying tube (CaCl

      
       or N
      
      
      
      line).
    • Critical: Moisture kills AlClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Ensure the system is strictly anhydrous.
      
  • Complex Formation (0–5°C):

    • Charge 80 mL of Chlorobenzene and the Methylsuccinic anhydride.

    • Cool the solution to 0–5°C using an ice bath.

    • Add AlClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       portion-wise over 20 minutes. Note: Exothermic. Keep T < 10°C.
      
  • Reaction Phase (Controlled Heating):

    • Allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

    • Heat the mixture to 40–45°C and hold for 4–6 hours.

    • Monitoring: Check HPLC/TLC.[1] The reaction is complete when anhydride is consumed. Prolonged heating increases impurities.[1]

  • Quench & Workup:

    • Pour the reaction mixture slowly into a stirred slurry of 200g Ice + 30 mL conc. HCl . Caution: Vigorous HCl gas evolution.[1]

    • Stir for 30 minutes to break the Aluminum complex (mixture turns from dark red/brown to separate layers).

    • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

      
       mL).
      
    • Alkali Extraction (Purification Trick): Extract the combined organics with 10% Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      CO
      
      
      
      (aq)
      . The keto-acid moves to the water phase; unreacted chlorobenzene and neutral byproducts stay in the organic phase.
    • Acidification: Separate the aqueous carbonate layer and acidify carefully with conc.[1] HCl to pH 1–2. The product will precipitate as a solid or oil.

  • Crystallization:

    • Filter the solid (or extract the oil into DCM, dry, and evaporate).

    • Recrystallize from Toluene: Dissolve in boiling toluene (~3-5 mL per gram).[1][2] Cool slowly. Filter the white crystalline solid.

Data & Specifications

Yield & Purity Expectations
ParameterStandard ProtocolOptimized ProtocolNotes
Crude Yield 45–55%75–85% Improved by AlClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

stoichiometry (2.2 eq).
Isomer Ratio (2-Me : 3-Me) 85:1595:5 Improved by using PhCl as solvent (steric control).[2]
Appearance Brown/Tan sticky solidWhite/Off-white crystals Post-recrystallization.[1][2]
Melting Point Broad range122–124°C Sharp mp indicates high purity [4].[1]
Solvent Compatibility Table
SolventRoleSuitabilityReason
Chlorobenzene Reaction SolventExcellent Reactant & Solvent.[1][2] Promotes Para-selectivity.[1]
Nitrobenzene Reaction SolventPoor Solubilizes complex too well, reducing steric selectivity.[1]
DCM Workup SolventGood Good solubility for extraction.[1]
Toluene RecrystallizationExcellent High thermal coefficient of solubility for this acid.[1]

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.[1] (Foundational text on AlCl

    
     stoichiometry).
    
  • BenchChem Technical Support. "Friedel-Crafts Acylation of Chlorobenzene: Solvent Effects." (Accessed 2025).[1]

  • PrepChem. "Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid intermediates." (Describes toluene recrystallization for chlorobenzoyl-propionic acids).

  • Matrix Fine Chemicals. "Certificate of Analysis: this compound." (Melting point verification). [1][2]

  • PubChem. "Compound Summary: this compound."[1][2][5] [1][2][5]

Sources

Minimizing side reactions during Friedel-Crafts acylation of chlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we move beyond simple protocols to address the specific challenges and side reactions you may encounter, providing solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the acylation of chlorobenzene in a direct question-and-answer format.

Problem: My reaction has a very low or no yield of the desired acylated product.

This is a common issue stemming from the inherent properties of the reactants and the stringent requirements of the reaction conditions.

Possible Cause 1: Inactive Lewis Acid Catalyst

  • Expertise & Experience: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any contamination with water will hydrolyze and deactivate the catalyst, halting the reaction before it can begin. The generation of the critical acylium ion electrophile is entirely dependent on an active Lewis acid.[2][3]

  • Trustworthy Protocol:

    • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) must be rigorously dried, preferably by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling in a desiccator.[1]

    • Reagent Quality: Use a fresh, unopened container of anhydrous aluminum chloride. If the AlCl₃ appears clumpy or discolored, its activity is likely compromised.

    • Inert Atmosphere: Assemble the reaction apparatus under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the system during the reaction.[1]

Possible Cause 2: Deactivated Aromatic Substrate

  • Expertise & Experience: Chlorobenzene is an electron-deactivated aromatic ring due to the inductive effect of the chlorine atom.[1] This makes it inherently less nucleophilic and slower to react in electrophilic aromatic substitution compared to benzene.[4] Insufficient catalytic activity will fail to drive the reaction to completion.

  • Trustworthy Protocol:

    • Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid.[5][6] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[6] For a deactivated substrate like chlorobenzene, using a slight excess (e.g., 1.1 - 1.2 equivalents) of AlCl₃ is often beneficial to ensure enough active catalyst is available.[1]

    • Reaction Monitoring: Do not rely solely on reaction time. Monitor the consumption of chlorobenzene using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the reaction has reached completion.[1]

Problem: I've isolated my product, but it's a mixture of isomers with a high percentage of the ortho-product.

While the chloro-substituent is an ortho, para-director, the para-isomer is typically the desired product due to reduced steric hindrance.[7] Controlling regioselectivity is key to minimizing difficult downstream purifications.

Possible Cause 1: Suboptimal Reaction Temperature

  • Expertise & Experience: Temperature can significantly influence the kinetic vs. thermodynamic product distribution. While not always a dramatic effect, lower temperatures generally favor the formation of the sterically less hindered para-isomer.[1] Higher temperatures can provide the activation energy to overcome the steric barrier of the ortho position, leading to a higher proportion of this undesired isomer.[5]

  • Trustworthy Protocol:

    • Temperature Control: Initiate the reaction at a low temperature (e.g., 0°C using an ice bath) to control the initial exotherm.[8]

    • Gradual Warming: Once the initial reaction has subsided, the mixture can be allowed to warm to room temperature or gently heated to drive it to completion. Avoid high temperatures unless empirical data for your specific system suggests it is necessary.[9]

Possible Cause 2: Solvent Effects

  • Expertise & Experience: The polarity of the solvent can influence the transition state of the electrophilic attack and thus affect the regioselectivity.[1] In some Friedel-Crafts systems, non-polar solvents have been shown to favor para-substitution.[10]

  • Trustworthy Protocol:

    • Solvent Selection: While solvents like dichloromethane are common, consider using a non-polar solvent such as carbon disulfide (CS₂) or nitromethane. Carbon disulfide, in particular, has been reported to favor the formation of the para-isomer in related acylations.[1][10]

    • Consistency: Regardless of the solvent chosen, ensure it is anhydrous, as any moisture will deactivate the catalyst.

Problem: My workup is difficult, resulting in an emulsion or a dark, tarry product.

This often points to issues with quenching the reaction and breaking down the stable ketone-AlCl₃ complex.

  • Expertise & Experience: The final product exists in the reaction mixture as a stable complex with aluminum chloride.[11] This complex must be carefully hydrolyzed to liberate the free ketone. Improper quenching (e.g., adding water too quickly or at too high a temperature) can lead to the formation of aluminum hydroxides and side reactions, causing discoloration and purification difficulties.[1]

  • Trustworthy Protocol:

    • Controlled Quenching: Slowly and carefully pour the entire reaction mixture onto a stirred slurry of crushed ice and a dilute acid, such as concentrated HCl.[1][12] The ice controls the exotherm of the hydrolysis, while the acid ensures the aluminum salts remain soluble as AlCl₃ and prevents the precipitation of aluminum hydroxide.

    • Extraction and Washing: After quenching, transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1][11]

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation not a significant side reaction in the acylation of chlorobenzene? A key advantage of Friedel-Crafts acylation over alkylation is the prevention of polysubstitution. The acyl group (R-C=O) attached to the chlorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[6][7][13] The mono-acylated product is therefore significantly less reactive than the starting chlorobenzene, effectively preventing a second acylation reaction.

Q2: Should I be concerned about carbocation rearrangements leading to isomeric products? No. Another major advantage of acylation is that the electrophile, the acylium ion (R-C≡O⁺), is resonance-stabilized and does not undergo the hydride or alkyl shifts that commonly plague Friedel-Crafts alkylations.[2][6][14][15] This ensures that the structure of the acyl group remains intact from the acyl chloride to the final ketone product.

Q3: What is the optimal ortho/para isomer ratio I can expect? The para-isomer is almost always the major product due to the steric hindrance imposed by the chlorine atom at the ortho position.[7][16] The exact ratio is highly dependent on the reaction conditions. For the benzoylation of chlorobenzene, para isomer yields of 84–97% have been reported, with the ratio being influenced by solvent, catalyst, and temperature.[17]

Process Diagrams & Data
Core Reaction Mechanism

The diagram below illustrates the fundamental steps of the reaction: generation of the acylium ion electrophile followed by electrophilic aromatic substitution on the chlorobenzene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Workup AcylCl R-CO-Cl (Acyl Chloride) Acylium {R-C≡O⁺ ↔ R-C⁺=O} Acylium Ion (Resonance Stabilized) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ ChloroB Chlorobenzene Sigma Arenium Ion (Sigma Complex) ChloroB->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (reforms AlCl₃ + HCl) Final_Product Final Ketone Product Product_Complex->Final_Product + H₂O/H⁺

Caption: General mechanism for Friedel-Crafts acylation.

Troubleshooting Workflow: Low Product Yield

Use this decision tree to diagnose the root cause of low product yield in your experiment.

G start Low or No Yield Observed check_catalyst Is the AlCl₃ fresh and anhydrous? Were anhydrous conditions maintained? start->check_catalyst check_stoichiometry Was a stoichiometric amount (≥1.0 eq.) of AlCl₃ used? check_catalyst->check_stoichiometry Yes solution_catalyst Solution: Use fresh, anhydrous AlCl₃. Flame-dry glassware. Use an inert atmosphere. check_catalyst->solution_catalyst No check_monitoring Was the reaction monitored to completion (TLC/GC)? check_stoichiometry->check_monitoring Yes solution_stoichiometry Solution: Use at least 1.1 eq. of AlCl₃ to overcome product complexation and substrate deactivation. check_stoichiometry->solution_stoichiometry No solution_monitoring Solution: Increase reaction time or gently heat. Confirm completion with analytics. check_monitoring->solution_monitoring No

Caption: Decision tree for troubleshooting low yield.

Table 1: Influence of Reaction Conditions on Isomer Distribution

The following table summarizes the general effects of key parameters on the ratio of para to ortho products. Specific ratios are highly dependent on the acylating agent used.

ParameterConditionExpected Outcome on para/ortho RatioRationale
Temperature Lower (e.g., 0°C)IncreasesFavors the sterically less hindered para product (kinetic control).[1]
HigherDecreasesProvides more energy to overcome the steric barrier for ortho attack.[1]
Solvent Non-polar (e.g., CS₂)IncreasesMay stabilize the transition state leading to the para product more effectively.[1][10]
Polar (e.g., Nitrobenzene)May DecreaseSolvent effects can be complex and may alter the effective size of the electrophile.[10]
Key Experimental Protocol: Synthesis of 4-Chloroacetophenone

This protocol provides a generalized, robust method for the laboratory-scale acylation of chlorobenzene with acetyl chloride.

Materials:

  • Chlorobenzene (1.0 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq.)

  • Acetyl chloride (CH₃COCl) (1.05 eq.)

  • Dry carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the entire apparatus from atmospheric moisture using drying tubes (e.g., filled with CaCl₂) or by maintaining a positive pressure of an inert gas (N₂ or Ar).[1]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) and the dry solvent (e.g., carbon disulfide). Cool the stirred suspension to 0°C in an ice bath.

  • Reactant Addition: Add chlorobenzene (1.0 eq.) to the dropping funnel. Add the chlorobenzene dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • Acylation: Add acetyl chloride (1.05 eq.) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux or keeps the internal temperature below 10°C.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10g per 1g of AlCl₃) and concentrated HCl (approx. 10 mL per 1g of AlCl₃).[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product, a mixture of primarily para- and some ortho-chloroacetophenone, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to isolate the desired 4-chloroacetophenone.[1]

References
  • BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Chemicals Learning.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • BenchChem.
  • BenchChem. (2025).
  • Vaia. (2023). Friedel Crafts Acylation: Mechanism & Conditions. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-969. [Link]

  • University of Massachusetts Boston. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • ACS Publications. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. [Link]

  • Scribd. Friedel-Crafts Acylation Report. [Link]

  • Chegg. (2021). Solved Why are Friedel-Crafts acylation reactions not prone. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. [Link]

  • ACS Publications. (1969). The ortho/para Ratio in Electrophilic Aromatic Substitution. Mercuration and Alkylation of Chlorobenzene and Anisole. Evidence for a Coordination Effect. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

Sources

Solving color stability issues in 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Color Stability & Purification

CAS: 52240-20-7 | Application: Key Intermediate for Fexofenadine/Terfenadine[1]

Introduction: The "Beige" Problem

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely facing a common issue in the synthesis of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid : the product, which should be a white to off-white crystalline solid, is appearing as a sticky yellow, beige, or brown powder .

This discoloration is rarely a simple cosmetic issue; it indicates the presence of specific impurities that can compromise downstream Grignard reactions or cyclizations in the Fexofenadine pathway. This guide provides root-cause diagnostics and chemically grounded purification protocols to restore product integrity.

Part 1: Diagnostic Hub (FAQs)

Q1: Why does my product turn yellow/brown upon drying or storage?

A: The discoloration typically stems from three distinct sources rooted in the Friedel-Crafts chemistry used to synthesize this molecule:

  • Residual Aluminum Complexes (Most Common): The reaction uses Aluminum Chloride (

    
    ) as a catalyst.[1] The resulting ketone product forms a strong 1:1 complex with aluminum. If the hydrolysis (quenching) step is insufficiently acidic or too rapid, aluminum salts remain trapped in the crystal lattice. These salts oxidize and darken over time.[1]
    
  • Ortho-Isomer Contamination: The reaction of chlorobenzene with methylsuccinic anhydride yields predominantly the para-isomer.[1] However, the ortho-isomer is formed as a minor byproduct.[1] The ortho-isomer is an oil/low-melting solid that tends to be yellow and sticky, coating the pure para crystals.[1]

  • Oligomeric "Tars": Methylsuccinic anhydride can self-polymerize under harsh Lewis Acid conditions if the temperature spikes, creating dark, non-acidic organic impurities.[1]

Q2: My HPLC purity is >98%, but the color is still off. Why?

A: Color bodies (chromophores) often have high extinction coefficients.[1] Minute quantities (<0.1%) of highly conjugated quinones or transition metal complexes can cause visible discoloration without significantly impacting the HPLC area-% integration at standard wavelengths (e.g., 254 nm).[1] Solution: Do not rely solely on HPLC. Use APHA (Hazen) color metrics or visual inspection against a white standard.[1]

Part 2: The "Acid-Base Swing" Purification Protocol

The most effective method to remove non-acidic color bodies and aluminum residues.

Principle: Since your product is a carboxylic acid, it can be reversibly converted into a water-soluble salt.[1] Impurities that are neutral (colored tars, unreacted chlorobenzene) or inorganic (aluminum salts) can be selectively removed during this phase transition.[1]

Step-by-Step Workflow
  • Dissolution (Salt Formation):

    • Suspend the crude, colored solid in 10% aqueous NaOH (or

      
      ).
      
    • Stir until the solid is completely dissolved. The solution should be basic (pH > 11).

    • Note: If the solution is cloudy, these are the non-acidic impurities.

  • Organic Wash (The "Cleaning" Step):

    • Add an organic solvent immiscible with water (Recommended: Toluene or Dichloromethane ).[1]

    • Stir vigorously for 15 minutes.

    • Separate the layers.[2] Keep the Aqueous Layer (contains your product). Discard the Organic Layer (contains colored neutrals and tars).

    • Repeat this wash twice.[1]

  • Filtration:

    • If the aqueous layer remains turbid or dark, treat with activated carbon (5% w/w) for 30 minutes and filter through Celite. This physically adsorbs heavy color bodies.[1]

  • Precipitation (Regeneration):

    • Cool the clear aqueous solution to 0–5°C.

    • Slowly add Concentrated HCl dropwise with vigorous stirring until pH < 2.

    • The product will precipitate as a white solid. The strong acid environment ensures any remaining Aluminum stays in solution as

      
       and is washed away.
      
  • Final Wash:

    • Filter the solid.[2] Wash the cake copiously with Water (to remove NaCl/Al salts) and then cold Hexane (to remove surface moisture/oils).[1]

Part 3: Visualization of Purification Logic

The following diagram illustrates the "Acid-Base Swing" logic, distinguishing where impurities are rejected at each stage.

PurificationLogic Crude Crude Product (Yellow/Brown Solid) NaOH Add 10% NaOH Crude->NaOH Solution Aqueous Solution (Product as Na-Salt) NaOH->Solution Wash Wash with Toluene Solution->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Discard) Separation->OrgLayer Contains Neutral Tars & Impurities AqLayer Aqueous Layer (Product + Al Salts) Separation->AqLayer Acidify Acidify with Conc. HCl (pH < 2) AqLayer->Acidify Precip Precipitation Acidify->Precip Filtrate Filtrate (Discard Al3+, Salts) Precip->Filtrate Removes Soluble Aluminum FinalProduct Purified Product (White Solid) Precip->FinalProduct

Caption: Flowchart demonstrating the selective removal of neutral organic impurities and soluble inorganic salts via Acid-Base chemical switching.[1]

Part 4: Advanced Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is sticky/oily High ortho-isomer content or residual solvent.[1]Recrystallize from Toluene. Toluene is excellent for solubilizing the oily ortho isomer while precipitating the crystalline para product upon cooling.
Pink/Red hue Oxidation of phenolic impurities (trace phenols from chlorobenzene hydrolysis).[1]Add Sodium Bisulfite. During the acidification step (Step 4 above), add a small amount of sodium bisulfite to the aqueous layer to act as a reducing agent before precipitating.
Low Melting Point (<95°C) High water content or mixed isomers.[1]Vacuum Dry at 50°C. Ensure drying is done under vacuum to remove trapped water.[1] If MP remains low, perform the Toluene recrystallization.
Gray tint Colloidal Aluminum or Graphite (from equipment).[1]Hot Filtration. Dissolve in hot Ethanol, filter through a 0.45µm membrane or Celite pad, then recrystallize by adding water.[1]

Part 5: Storage & Stability Guidelines

To maintain the "White" standard after purification:

  • Protect from Light: Keto-acids can undergo slow photochemical decarboxylation or radical formation.[1] Store in amber glass or foil-wrapped drums.

  • Moisture Barrier: The carboxylic acid moiety is hygroscopic. Use double polyethylene liners with a desiccant pack between liners.[1]

  • Avoid Iron Contact: Do not use stainless steel spatulas for long-term handling if possible; use plastic or glass.[1] Iron (III) can complex with the keto-acid to form red/purple complexes.[1]

References

  • Preparation of 4-(4-chlorophenyl)-4-oxobutanoic acid derivatives. Source: PubChem / BenchChem Protocols.[1] URL:[Link][1]

  • Process for the preparation of Fexofenadine Intermediates (Purification Logic). Source: U.S. Patent 5,990,156 (Reference to general purification of keto-acid intermediates via acid-base extraction).[1] URL:

  • Control and Removal of Impurities from Aluminum-Catalyzed Reactions. Source: Materials Science Forum / ResearchGate.[1][3] URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic Acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary focus is on innovation. However, the foundation of groundbreaking work is a deep and unwavering commitment to safety. Handling novel or specialized chemical reagents requires more than just following a generic checklist; it demands a thorough understanding of the molecule's characteristics to anticipate and mitigate risks effectively. This guide provides a comprehensive operational plan for the safe handling of 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid, moving beyond mere compliance to foster a culture of proactive safety.

The procedural framework outlined here is built on the principle of self-validating systems. Each step is designed not only to protect the operator but also to explain the causality behind the precaution, ensuring that safety becomes an intuitive and integral part of the scientific workflow.

Hazard Assessment: Understanding the Molecule

Before any handling protocol can be established, a rigorous hazard assessment is paramount. The structure of this compound itself provides critical clues to its potential risks. It is a multi-functional compound featuring a chlorinated aromatic ring and a carboxylic acid moiety.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 52240-20-7[1]
Molecular Formula C₁₁H₁₁ClO₃[1][2]
Molecular Weight 226.66 g/mol [1]
Physical Form Solid (Anticipated based on related compounds)[3]

Inherent Hazard Analysis:

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic and potentially corrosive properties. Direct contact can cause irritation or burns to the skin and eyes.[4][5]

  • Chlorinated Aromatic Ring (C₆H₄Cl): Chlorinated organic compounds as a class present toxicological and environmental concerns. While specific data for this molecule is limited, related compounds show potential for skin, eye, and respiratory irritation, as well as oral toxicity.[6][7][8] They are often persistent in the environment and require specialized disposal.[9]

  • Solid Form/Dust Potential: As a solid, the primary route of exposure during handling (e.g., weighing) is the inhalation of fine particulates or dust, which can cause respiratory tract irritation.[6][8]

The following diagram illustrates the essential risk assessment workflow that must precede any laboratory work with this compound.

A Step 1: Identify Hazards (Corrosive, Irritant, Toxic) B Step 2: Assess Exposure Routes (Inhalation, Dermal, Ocular) A->B based on functional groups C Step 3: Implement Engineering Controls (Chemical Fume Hood) B->C to minimize airborne risk D Step 4: Define PPE Ensemble (Eyes, Skin, Respiratory) C->D as final barrier to contact E Step 5: Plan for Emergencies (Spill, Exposure, Disposal) D->E to prepare for deviations

Caption: Risk assessment workflow for chemical handling.

Core Protocol: Personal Protective Equipment (PPE)

While engineering controls are the first line of defense, a correctly selected and meticulously used PPE ensemble is the critical final barrier protecting the researcher. The choice of PPE is not static; it must adapt to the specific task being performed.

Engineering Controls: The Primary Barrier

All handling of this compound, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's directed airflow is essential to prevent the inhalation of dust and to contain any vapors from solutions.[10]

Mandatory PPE Ensemble

The following table and workflow diagram detail the required PPE. Remember, the rationale for each piece of equipment is as important as the equipment itself.

Protection TypeSpecificationRationale and Causality
Eye / Face ANSI Z87.1-rated chemical splash goggles (minimum). A full-face shield over goggles is required when handling >50 mL of solution or during any splash-risk procedure.Protects against the serious and potentially irreversible eye damage that can be caused by corrosive carboxylic acids and other irritants.[5][6]
Hand Incidental Contact (e.g., handling containers): Standard nitrile gloves (minimum 4 mil thickness). Extended Contact (e.g., weighing, preparing solutions, cleaning): Heavy-duty neoprene or Silver Shield®/4H® gloves.Nitrile provides adequate protection for brief, incidental contact. For more involved tasks, neoprene offers superior resistance to a broader range of organic chemicals and acids.[11] Materials like natural rubber should be avoided with chlorinated compounds.[12]
Body Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down. For large-scale operations (>1 L), a chemical-resistant apron or Tychem® coveralls should be worn over the lab coat.Protects skin from direct contact with the irritant solid or corrosive solutions.[11][13] A fully buttoned coat provides a continuous barrier.
Respiratory Weighing Solids or any dust-generating activity: A NIOSH-approved N95 respirator is the minimum requirement. Handling volatile solutions outside of a fume hood (not recommended) or during spill cleanup: A half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges.Protects the respiratory tract from irritation caused by inhaling fine chemical dust.[6][8] The OV/AG cartridges provide protection against any vapors that may be released from solutions.[11]

The following diagram provides a decision-making framework for selecting the appropriate level of PPE based on the specific laboratory task.

cluster_0 A Start: Define Task B Weighing Solid? A->B C Preparing Solution? A->C D Handling Sealed Container? A->D E PPE: - Goggles - Neoprene Gloves - Lab Coat - N95 Respirator B->E Yes F PPE: - Face Shield & Goggles - Neoprene Gloves - Lab Coat & Apron - APR (if risk of aerosol) C->F Yes G PPE: - Goggles - Nitrile Gloves - Lab Coat D->G Yes

Caption: Task-based PPE selection workflow.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from storage to disposal.

Safe Storage and Handling
  • Segregation is Key: Store this compound in a dedicated, clearly labeled corrosive materials cabinet. It must be segregated from bases, oxidizing agents, and reactive metals.[4][14] Storing acids in metal cabinets is not recommended due to the risk of corrosion.[4]

  • Container Management: Ensure the primary container is tightly sealed. For added security, place the primary container within a compatible secondary containment tray to mitigate leaks or spills.[14]

  • Work Protocol - Weighing the Solid:

    • Don the appropriate PPE for handling solids (See Section 2.2).

    • Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weigh boat.

    • Handle the material gently to minimize dust formation.

    • After weighing, carefully clean the spatula and balance area with a damp cloth to collect any residual dust.

    • Dispose of the weigh boat and cleaning cloth as hazardous waste.

Emergency Spill Plan

Preparedness is the most effective tool in an emergency. A spill kit specifically for this type of material should be readily accessible.

  • For a Small Spill (<10 g solid or <50 mL solution):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full PPE ensemble, including respiratory protection (APR with OV/AG cartridges).

    • Cover the spill with a universal chemical absorbent pad or sodium bicarbonate (for acid neutralization). Do not use combustible materials like paper towels to absorb the initial spill.

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a soap and water solution, and wipe dry.

    • Dispose of all cleanup materials as hazardous waste.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • Provide EHS with the Safety Data Sheet (SDS) upon their arrival.

Waste Disposal Protocol

Chlorinated organic compounds require careful and compliant disposal to prevent environmental harm.[9][15]

  • Designated Waste Stream: All solid waste (contaminated weigh boats, gloves, absorbent pads) and liquid waste (unused solutions) containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste - Chlorinated Organic Acid" and list the full chemical name.

  • Incompatibility: Do not mix this waste with other waste streams, particularly those containing bases or strong oxidizers, to prevent violent reactions.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[9][16]

By integrating this comprehensive safety and handling framework into your daily operations, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • This compound | CAS 52240-20-7.
  • The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Chlorine Waste Disposal Strategies. Available at: [Link]

  • (2S)-4-(4-chlorophenyl)-2-methyl-4-oxobutanoate | C11H10ClO3-. PubChem. Available at: [Link]

  • Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3. PubChem. Available at: [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. Available at: [Link]

  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ACS Publications. Available at: [Link]

  • Personal Protective Equipment in The Chlorine Industry. Euro Chlor. Available at: [Link]

  • This compound-52240-20-7. Thoreauchem. Available at: [Link]

  • Chemical Handling and Storage. University of Toronto Scarborough. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. Available at: [Link]

  • Making Carboxylic Acids. Chemguide. Available at: [Link]

  • Preparation of Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • 4-(4-Chlorophenyl)-2-ethyl-3-oxobutanoic acid. PubChem. Available at: [Link]

  • 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. Available at: [Link]

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.